4-(Benzyloxy)-1-bromo-2-fluorobenzene
Description
Properties
IUPAC Name |
1-bromo-2-fluoro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTJTXKQBSNGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624186 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185346-79-6 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-(Benzyloxy)-1-bromo-2-fluorobenzene detailed protocol
An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-1-bromo-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a benzyloxy protecting group, a reactive bromine atom, and a fluorine atom, makes it a valuable and versatile intermediate for constructing more complex molecular architectures.[1] The strategic placement of these functional groups allows for selective transformations, such as palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of novel pharmaceutical agents and advanced materials.[1][2] The benzyloxy group not only protects the phenolic hydroxyl but also acts as a powerful ortho-, para-directing group, facilitating regioselective functionalization of the aromatic ring.[3] Furthermore, the incorporation of fluorine can enhance critical properties of drug candidates, including metabolic stability and binding affinity.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical, experience-driven insights.
Strategic Overview of the Synthesis
The most logical and efficient synthetic pathway to this compound is a two-step sequence. This strategy involves:
-
Protection and Activation: The phenolic hydroxyl group of 4-fluorophenol is protected as a benzyl ether. This is a classic Williamson Ether Synthesis, which not only prevents unwanted side reactions in the subsequent step but also activates the aromatic ring for electrophilic substitution.[2][4]
-
Regioselective Bromination: The resulting 4-benzyloxy-1-fluorobenzene undergoes electrophilic aromatic substitution to install a bromine atom. The bulky, electron-donating benzyloxy group directs the incoming electrophile to the ortho position, while the para position is already blocked, ensuring high regioselectivity.[2]
The overall workflow is depicted below.
Caption: High-level workflow for the two-step synthesis of the target compound.
Part 1: Synthesis of 4-Benzyloxy-1-fluorobenzene via Williamson Ether Synthesis
This initial step transforms the starting phenol into its corresponding benzyl ether. The Williamson ether synthesis is a robust and widely used SN2 reaction between an alkoxide and a primary alkyl halide.[4][5]
Mechanism and Experimental Rationale
-
Deprotonation: A base is required to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide anion. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice; it is sufficiently basic to deprotonate the phenol but is not excessively harsh, minimizing potential side reactions.[2] Using a slight excess (1.5 equivalents) ensures complete conversion to the phenoxide.[2]
-
Nucleophilic Attack: The generated phenoxide attacks the electrophilic carbon of benzyl bromide in a classic SN2 fashion. Benzyl bromide is an excellent substrate for SN2 reactions due to the primary nature of the benzylic carbon and the good leaving group ability of bromide.[4][5]
-
Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal.[2] It effectively dissolves both the ionic phenoxide intermediate and the organic alkyl halide, accelerating the rate of the SN2 reaction without solvating the nucleophile as strongly as a protic solvent would.[2]
-
Temperature Control: Heating the reaction (e.g., to 70°C) increases the reaction rate to ensure completion within a reasonable timeframe (typically 4-6 hours).[2] Progress should be monitored by Thin-Layer Chromatography (TLC) to avoid prolonged heating that could lead to decomposition.
Detailed Experimental Protocol
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF under a nitrogen atmosphere.[2]
-
Phenoxide Formation: Stir the resulting suspension at room temperature for 15-30 minutes.[1][2]
-
Addition of Electrophile: Add benzyl bromide (1.1 eq.) dropwise to the mixture.[2]
-
Reaction: Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the consumption of the starting material by TLC.[2]
-
Workup: Upon completion, cool the mixture to room temperature and pour it into cold water. Extract the product into an organic solvent such as diethyl ether or ethyl acetate (e.g., 3 x 50 mL).[1][2]
-
Washing: Combine the organic layers and wash sequentially with water and then saturated aqueous sodium chloride (brine) to remove residual DMF and inorganic salts.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[2]
-
Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-benzyloxy-1-fluorobenzene as a white solid.[2]
Part 2: Synthesis of this compound via Electrophilic Bromination
In this final step, the activated aromatic ring of the intermediate is regioselectively brominated to yield the target compound.
Mechanism and Experimental Rationale
-
Electrophilic Aromatic Substitution (EAS): This reaction proceeds via the classic EAS mechanism. The electron-rich aromatic ring attacks an electrophilic bromine species, forming a resonance-stabilized carbocation intermediate (the sigma complex), which then loses a proton to restore aromaticity.
-
Regioselectivity: The outcome is governed by the directing effects of the existing substituents. The benzyloxy group is a strongly activating ortho-, para-director. Since the para position is blocked, it strongly directs the incoming bromine to one of the ortho positions. The fluorine atom is a deactivating group but is also an ortho-, para-director. The directing effect of the powerful benzyloxy group dominates, leading to bromination at the C2 position.[2]
-
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as it is a solid, easier to handle, and can provide higher selectivity, reducing the risk of over-bromination (the formation of di- or tri-brominated products).[2] Using a slight excess (1.05-1.1 equivalents) ensures full conversion of the starting material.[2]
-
Reaction Conditions: The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or a polar aprotic solvent like acetonitrile (CH₃CN) at room temperature.[2] It is crucial to protect the reaction from light to prevent the initiation of unwanted free-radical side reactions.[2]
Detailed Experimental Protocol
-
Setup: In a round-bottom flask protected from light, dissolve 4-benzyloxy-1-fluorobenzene (1.0 eq.) in acetonitrile (CH₃CN).[2]
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq.) in one portion.[2]
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. If the reaction is slow, it can be gently heated to reflux. Monitor the reaction by TLC until the starting material is fully consumed.[2]
-
Workup: After the reaction is complete, filter off the succinimide byproduct.[2]
-
Washing: Wash the filtrate sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to remove acidic byproducts), and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give this compound as a white to off-white solid.[2][6]
Comparative Summary of Bromination Conditions
| Brominating Agent | Solvent | Catalyst/Conditions | Temperature | Typical Yield (%) | Regioselectivity (ortho) |
| NBS | CCl₄ / CH₃CN | Dark | RT to Reflux | 80-95% | High |
| Br₂ | Acetic Acid | None | 0°C to RT | 70-85% | Good to Moderate |
| Data synthesized from BenchChem Technical Support Center[2] |
Troubleshooting Common Issues
| Stage | Problem | Possible Cause(s) | Recommended Solution(s) |
| Ether Synthesis | Low Yield | Incomplete deprotonation; inactive benzyl bromide; moisture. | Ensure base is anhydrous and in excess; use fresh benzyl bromide; use anhydrous solvents under an inert atmosphere.[2] |
| Bromination | Low Regioselectivity | Reaction conditions too harsh. | Use a more selective brominating agent like NBS instead of Br₂; run the reaction at a lower temperature.[2] |
| Bromination | Over-bromination | Excess brominating agent. | Use a controlled amount of the brominating agent (1.0-1.1 equivalents).[2] |
| Both | Incomplete Reaction | Insufficient reaction time or temperature. | Monitor reaction closely by TLC; if needed, increase temperature or allow for longer reaction time.[2] |
Purification and Characterization
Final confirmation of the product's identity and purity is achieved through standard analytical techniques.
-
Purification: Flash column chromatography or recrystallization are effective methods for obtaining a highly pure product.[2]
-
Appearance: The final product is expected to be a white to off-white solid.[1][6]
-
Melting Point: The reported melting point is in the range of 31.0 - 37.0 °C.[1][6]
-
Spectroscopic Analysis: While experimental data is not widely published, the expected spectral characteristics can be predicted.[1][7][8]
Predicted NMR and Mass Spectrometry Data
| Technique | Nucleus | Predicted Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ¹H | 7.45 - 7.30 (m) | 5H, Ar-H (benzyl) |
| 7.25 (dd) | 1H, Ar-H | ||
| 7.10 (ddd) | 1H, Ar-H | ||
| 6.95 (t) | 1H, Ar-H | ||
| 5.10 (s) | 2H, O-CH₂ | ||
| ¹³C NMR | ¹³C | 158.0 (d, J≈245 Hz) | C-F |
| 152.0 (d, J≈10 Hz) | C-O | ||
| 136.0 (s) | Ar-C (benzyl, quat.) | ||
| 128.8, 128.4, 127.5 (s) | Ar-CH (benzyl) | ||
| 117.9 (d, J≈25 Hz) | Ar-CH | ||
| 117.0 (d, J≈8 Hz) | Ar-CH | ||
| 113.8 (d, J≈2 Hz) | Ar-C-Br | ||
| 71.2 (s) | O-CH₂ | ||
| Mass Spec (EI) | - | m/z ≈ 280/282 | Molecular ion peak [M]⁺ showing isotopic pattern for bromine. |
| m/z = 91 | Tropylium ion [C₇H₇]⁺, characteristic fragment for benzyl group. | ||
| Predicted data based on information from BenchChem Application Notes.[7] |
Analytical Characterization Workflow
Caption: Workflow for the purification and analytical validation of the final product.
Conclusion
The synthesis of this compound is reliably achieved through a robust two-step process involving a Williamson ether synthesis followed by a regioselective electrophilic bromination. By carefully selecting reagents like potassium carbonate and N-Bromosuccinimide and controlling reaction conditions, researchers can obtain this valuable synthetic intermediate in high yield and purity. The protocols and insights provided in this guide offer a comprehensive framework for the successful synthesis and characterization of this compound, enabling its application in the development of novel molecules for the pharmaceutical and materials science industries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Guide to the Spectroscopic Characterization of 4-(Benzyloxy)-1-bromo-2-fluorobenzene: From Prediction to Experimental Verification
Introduction: The Imperative of Structural Certainty in Drug Discovery
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of key synthetic intermediates is not merely a procedural step but the bedrock of reliable and reproducible research. The compound 4-(Benzyloxy)-1-bromo-2-fluorobenzene serves as a versatile building block in medicinal chemistry and materials science, valued for its unique substitution pattern that allows for strategic molecular elaboration.[1] The benzyloxy group acts as a protective moiety for a phenolic hydroxyl, while the bromine and fluorine atoms offer distinct handles for regioselective functionalization, often through palladium-catalyzed cross-coupling reactions.[2][3][4]
However, a critical challenge exists for researchers utilizing this compound: a scarcity of experimentally validated spectroscopic data in the public domain.[1][5] This guide, therefore, moves beyond a simple recitation of data. Instead, it serves as an in-depth technical roadmap for the acquisition, interpretation, and verification of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We will begin with a summary of predicted spectral data, which will serve as our working hypothesis, and then detail the experimental protocols and interpretive logic required to transform this hypothesis into a validated structural assignment.
Predicted Spectroscopic Data: A Hypothesis for Verification
The following tables summarize the predicted spectroscopic data for this compound.[6] This information should be used as a guide for interpreting experimentally acquired spectra.
Table 1: Predicted NMR Data (in CDCl₃) [6]
| Technique | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ¹H | 7.45 - 7.30 | m | - | 5H, Ar-H (benzyl) |
| 7.25 | dd | J = 8.8, 2.9 | 1H, Ar-H | ||
| 7.10 | ddd | J = 8.8, 7.6, 2.9 | 1H, Ar-H | ||
| 6.95 | t | J = 8.8 | 1H, Ar-H | ||
| 5.10 | s | - | 2H, O-CH₂ | ||
| ¹³C NMR | ¹³C | 158.0 (d, J=245.0) | d | 245.0 | C-F |
| 152.0 (d, J=10.0) | d | 10.0 | C-O | ||
| 136.0 | s | - | Ar-C (benzyl) | ||
| 128.8 | s | - | Ar-CH (benzyl) | ||
| 128.4 | s | - | Ar-CH (benzyl) | ||
| 127.5 | s | - | Ar-CH (benzyl) | ||
| 117.9 (d, J=25.0) | d | 25.0 | Ar-CH | ||
| 117.0 (d, J=8.0) | d | 8.0 | Ar-CH | ||
| 113.8 (d, J=2.0) | d | 2.0 | Ar-C-Br | ||
| 71.2 | s | - | O-CH₂ |
Table 2: Predicted Mass Spectrometry Data [6]
| Technique | Parameter | Value |
| High-Resolution MS (HRMS) | Calculated [M+H]⁺ | 298.9977 |
| Molecular Formula | C₁₃H₁₀BrFO | |
| Low-Resolution MS (LRMS) | Molecular Ion [M]⁺ | m/z 298, 300 (isotope pattern) |
| Key Fragments | m/z 219, 221 ([M-C₇H₇]⁺) | |
| m/z 91 ([C₇H₇]⁺, tropylium ion) |
Experimental Protocols: A Self-Validating System
The following protocols are designed to yield high-quality data for structural verification. The choice of instrumentation and parameters is critical for resolving the fine structural details of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[6] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[6] The choice of CDCl₃ is standard for its excellent solubilizing properties for a broad range of organic compounds and its well-defined residual solvent peak for calibration.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[6] Higher field strengths will provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s.
-
Data Processing: Calibrate the spectrum using the residual CHCl₃ peak at δ 7.26 ppm.[6]
-
-
¹³C NMR Acquisition:
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment, without proton decoupling to observe H-F couplings.
-
Number of Scans: 64-128 scans.
-
Data Processing: Use an external reference standard like CFCl₃ (δ 0 ppm) or an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Methodology:
-
Sample Preparation: As the compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation and avoids the use of solvents.
-
Instrumentation: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans, co-added to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
Data Processing: Perform a background scan of the empty ATR crystal before scanning the sample. The instrument software will automatically generate the transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[6] The fragmentation pattern offers corroborating evidence for the proposed structure.
Methodology:
-
Instrumentation: For high-resolution mass spectrometry (HRMS), an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer is recommended to confirm the elemental formula.[6] For low-resolution mass spectrometry (LRMS) and fragmentation analysis, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust choice.[6]
-
Sample Preparation (Direct Infusion for HRMS):
-
Prepare a stock solution of the compound (1 mg/mL) in methanol or acetonitrile.
-
Dilute this stock to a final concentration of 1-10 µg/mL for infusion into the ESI source.[6]
-
-
GC-MS Acquisition (for LRMS and Fragmentation):
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like ethyl acetate.
-
GC Conditions: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution of the compound.[6]
-
MS Conditions (EI): Use a standard electron energy of 70 eV. Scan a mass range of m/z 40-450.[6]
-
Data Interpretation and Structural Verification
This section provides the framework for interpreting the acquired data to confirm the structure of this compound.
NMR Spectra Analysis
The key to the NMR analysis is understanding the interplay of the substituents on the chemical shifts and the coupling patterns, especially the influence of the fluorine atom.
-
¹H NMR:
-
Benzyl Group: Expect a multiplet between δ 7.30-7.45 ppm integrating to 5 protons for the phenyl ring of the benzyl group, and a sharp singlet around δ 5.10 ppm integrating to 2 protons for the benzylic methylene (-OCH₂-) group.[6] The singlet nature of the methylene protons confirms their isolation from other protons.
-
Substituted Aromatic Ring: The three protons on the main benzene ring will appear as complex, coupled multiplets. The fluorine atom will introduce additional splitting (H-F coupling) to adjacent protons. A detailed analysis using 2D NMR techniques like COSY could be employed for unambiguous assignment if the 1D spectrum is too crowded.
-
-
¹³C NMR:
-
The most striking feature will be the large one-bond carbon-fluorine coupling constant (¹JCF), predicted to be around 245.0 Hz for the carbon directly attached to the fluorine (C-F).[6] This large doublet is a definitive indicator of the C-F bond.
-
Smaller two-bond (²JCF) and three-bond (³JCF) couplings will be observed for the neighboring carbons, appearing as doublets with smaller J values (e.g., ~25 Hz and ~8 Hz, respectively).[6]
-
The benzylic carbon (-OCH₂) is expected around δ 71.2 ppm.[6] The remaining aromatic carbons will appear in the typical δ 110-160 ppm region.
-
-
¹⁹F NMR:
-
A single resonance is expected. The multiplicity of this signal will be a multiplet due to coupling with the ortho and meta protons on the aromatic ring, providing further confirmation of the substitution pattern.
-
Caption: Key NMR correlations in this compound.
IR Spectrum Analysis
The IR spectrum should display characteristic absorption bands confirming the presence of the key functional groups:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching from both benzene rings.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene (-CH₂-) group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1250-1200 cm⁻¹: Aryl-O-C asymmetric stretching of the ether linkage. This is a key diagnostic band.
-
~1050-1000 cm⁻¹: Aryl-O-C symmetric stretching.
-
~1200-1100 cm⁻¹: C-F stretching. This band can sometimes be obscured by other signals in this region.
-
Below 1000 cm⁻¹: The C-Br stretch is expected in the fingerprint region, typically around 600-500 cm⁻¹, but can be difficult to assign definitively.
Mass Spectrum Analysis
The mass spectrum provides two crucial pieces of validation: the molecular weight and the fragmentation pattern.
-
Molecular Ion Peak: The most important feature is the molecular ion (M⁺) peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (an M⁺ and an M+2 peak) of nearly equal intensity.[7] For this compound (C₁₃H₁₀BrFO), the peaks should appear at m/z 298 (with ⁷⁹Br) and m/z 300 (with ⁸¹Br). The observation of this 1:1 isotopic pattern is definitive evidence for the presence of a single bromine atom.
-
Fragmentation Pattern: Electron ionization is a high-energy technique that causes the molecular ion to fragment. The most likely fragmentation pathways are:
-
Loss of a benzyl radical ([M-C₇H₇]⁺): Cleavage of the ether bond to lose a benzyl radical (C₇H₇•), resulting in fragments at m/z 219 and 221.
-
Formation of the tropylium ion ([C₇H₇]⁺): The other part of the above cleavage, the benzyl cation, will rearrange to the stable tropylium ion, giving a strong signal at m/z 91. This is a very common and characteristic fragment for compounds containing a benzyl group.[6]
-
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Comprehensive Workflow for Structural Verification
The following diagram outlines the integrated workflow, from receiving the sample to achieving a validated structural assignment. This systematic process ensures the highest level of scientific integrity.
Caption: Comprehensive workflow for the spectroscopic verification of this compound.
Conclusion
While the lack of readily available, experimentally verified spectroscopic data for this compound presents an initial hurdle, it underscores the fundamental responsibility of every researcher to independently confirm the identity and purity of their materials. By following the systematic approach outlined in this guide—leveraging predicted data to form a hypothesis, executing rigorous experimental protocols, and applying sound principles of spectral interpretation—scientists can proceed with confidence. This self-validating process not only ensures the integrity of the immediate research but also contributes to the broader scientific knowledge base, ultimately paving the way for more robust and reliable advancements in drug discovery and materials science.
References
An In-depth Technical Guide to 4-(Benzyloxy)-1-bromo-2-fluorobenzene (CAS: 185346-79-6)
This guide provides a comprehensive technical overview of 4-(Benzyloxy)-1-bromo-2-fluorobenzene, a versatile halogenated aromatic intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, chemical reactivity, and applications, with a strong emphasis on safety and handling protocols.
Compound Profile and Physicochemical Properties
This compound is a substituted aromatic compound featuring a benzene ring functionalized with a benzyloxy group, a bromine atom, and a fluorine atom.[1][2] This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for introducing the 2-fluoro-4-hydroxyphenyl moiety after deprotection.[3]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| CAS Number | 185346-79-6 | [1][2] |
| Molecular Formula | C₁₃H₁₀BrFO | [1][2] |
| Molecular Weight | 281.12 g/mol | [1][2] |
| IUPAC Name | 1-bromo-2-fluoro-4-(phenylmethoxy)benzene | [1] |
| Synonyms | This compound, 4-(Benzyloxy)-2-fluorobromobenzene | [4][5] |
| Appearance | White solid | [1] |
| Melting Point | 31.0 - 37.0 °C | [1] |
| Purity | ≥96% | [1] |
Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not consistently available in the public domain. It is recommended that researchers acquire and interpret their own analytical data upon receipt of the compound.[1]
Synthesis and Mechanism
A common and efficient synthetic route to this compound is a two-step process involving a Williamson ether synthesis followed by an electrophilic aromatic bromination.[1]
Step 1: Williamson Ether Synthesis of 4-benzyloxy-1-fluorobenzene
The synthesis begins with the reaction of 4-fluorophenol with benzyl bromide in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the ether linkage.
Protocol:
-
To a solution of 4-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq).[1]
-
Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.0-1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress using thin-layer chromatography (TLC).[2]
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to yield 4-benzyloxy-1-fluorobenzene.[1]
Step 2: Electrophilic Aromatic Bromination
The intermediate, 4-benzyloxy-1-fluorobenzene, is then brominated. The benzyloxy group is an ortho-, para-directing activator. Since the para position is blocked, bromination occurs at one of the ortho positions. The fluorine atom, being a deactivator and meta-director, helps to direct the incoming bromine to the 2-position.[1]
Protocol:
-
Dissolve 4-benzyloxy-1-fluorobenzene (1.0 eq) in a solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) in a flask protected from light.[1]
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) in one portion. Using NBS often provides higher selectivity compared to molecular bromine (Br₂).[1]
-
Stir the mixture at room temperature for 8-12 hours, monitoring by TLC. Gentle heating can be applied if the reaction is sluggish.[1]
-
Once the starting material is consumed, filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford 4-(Benzyloxy)-2-bromo-1-fluorobenzene.[1]
Caption: Synthetic workflow for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
Chemical Reactivity and Applications in Synthesis
The reactivity of this compound is dominated by the carbon-bromine bond, which is highly susceptible to palladium-catalyzed cross-coupling reactions.[2] This makes the compound a valuable precursor for creating carbon-carbon and carbon-heteroatom bonds. The fluorine atom and the benzyloxy group modulate the electronic properties of the aromatic ring, influencing the reactivity.[6]
Cross-Coupling Reactions
This compound is an excellent substrate for various cross-coupling reactions, enabling the synthesis of complex molecules for drug discovery and materials science.[2][3]
Table 2: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Features & Applications |
| Suzuki-Miyaura | Boronic acids/esters | Formation of C-C bonds to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[2][7] |
| Heck | Alkenes | Formation of C-C bonds to create substituted alkenes. |
| Sonogashira | Terminal alkynes | Formation of C-C triple bonds, useful for constructing rigid molecular scaffolds.[2] |
| Buchwald-Hartwig | Amines | Formation of C-N bonds, crucial for synthesizing anilines and related compounds in medicinal chemistry.[2] |
Generalized Protocol for Suzuki-Miyaura Coupling:
-
In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a suitable ligand if necessary.[6]
-
Add a degassed solvent system, typically a mixture of a nonpolar aprotic solvent and water (e.g., toluene/water, dioxane/water).[6]
-
Add a degassed aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[6]
-
Heat the reaction mixture to the appropriate temperature (often 80-100°C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry and Materials Science
While specific biological targets of this compound itself are not documented, its utility as an intermediate is significant. Halogenated and benzyloxy-containing aromatic structures are prevalent in medicinal chemistry.[2] The incorporation of fluorine can enhance the metabolic stability and binding affinity of drug candidates.[2] For instance, benzyloxy-benzaldehyde derivatives have been explored for their anticancer properties. In materials science, the fluorinated biaryl structures derived from this compound can serve as precursors to liquid crystals and other advanced materials.[2]
Safety and Handling
4.1. Hazard Identification
Based on analogous compounds, this compound is expected to cause skin and eye irritation and may cause respiratory irritation.[8][9] Halogenated aromatic compounds as a class can have varying degrees of toxicity, and some are considered persistent organic pollutants.[8]
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron may be necessary.
-
Respiratory Protection: All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
4.3. Handling and Storage
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Keep containers tightly sealed.
4.4. First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
4.5. Disposal
-
Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled hazardous waste container.[10]
-
Never dispose of this compound down the drain.[10]
-
Follow your institution's specific hazardous waste disposal procedures.[8]
Conclusion
This compound is a synthetically valuable building block, primarily utilized for its ability to undergo various cross-coupling reactions. Its structured synthesis and predictable reactivity make it a key intermediate in the development of novel pharmaceuticals and advanced materials. Due to the lack of a specific SDS, stringent adherence to safety protocols for handling halogenated aromatic compounds is imperative to ensure laboratory safety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - CAS:185346-79-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% | Fisher Scientific [fishersci.ca]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
4-(Benzyloxy)-1-bromo-2-fluorobenzene crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Benzyloxy)-1-bromo-2-fluorobenzene
Abstract
This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. While a public crystal structure for this specific compound is not available at the time of writing, this document serves as an authoritative walkthrough of the entire experimental and analytical workflow. It is designed to equip researchers with the necessary protocols and theoretical understanding to successfully determine and interpret the crystal structure of this and similar halogenated aromatic compounds. The guide covers the synthesis of high-purity starting material, strategies for obtaining diffraction-quality single crystals, a detailed SC-XRD data collection protocol, and an in-depth guide to structure solution, refinement, and the analysis of intermolecular interactions using Hirshfeld surface analysis.
Introduction: The Structural Significance of this compound
This compound is a halogenated aromatic compound of significant interest as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science.[1] Its molecular architecture, featuring a bulky benzyloxy group, a bromine atom, and a fluorine atom, presents a unique electronic and steric profile. The strategic placement of these functional groups makes it a valuable building block for creating complex molecular scaffolds via reactions like palladium-catalyzed cross-coupling.[1]
Understanding the three-dimensional arrangement of atoms in the solid state is paramount. The crystal structure dictates key physicochemical properties such as solubility, melting point, stability, and bioavailability. Furthermore, the non-covalent interactions governing the crystal packing—such as halogen bonding, hydrogen bonding, and π-stacking—provide critical insights into molecular recognition processes that are fundamental to drug design.[2] The presence of both bromine and fluorine offers the potential for intriguing intermolecular interactions, as fluorine can modulate the electrostatic potential of the aromatic ring, influencing how it interacts with neighboring molecules.[3]
This guide provides the complete workflow for elucidating these structural details, transforming a synthesized powder into a fully refined and understood crystal structure.
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of a suitable single crystal. The quality of the crystal is the single most important factor for a successful diffraction experiment.[4]
Physicochemical Properties
A summary of the known properties of the target compound is essential for its handling and purification.
| Property | Value | Source |
| CAS Number | 185346-79-6 | [1] |
| Molecular Formula | C₁₃H₁₀BrFO | [1] |
| Molecular Weight | 281.12 g/mol | [1] |
| Appearance | White to off-white solid | [1][5] |
| Melting Point | 31.0 - 37.0 °C | [5] |
| Purity | ≥96% (Commercially available) | [1][] |
Recommended Synthetic Workflow
A robust and reproducible synthesis is critical. A common and efficient two-step route is proposed, starting from 4-fluorophenol.[7]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis [1][7]
-
Williamson Ether Synthesis: To a solution of 4-fluorophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise and heat the reaction to 70°C for 4-6 hours, monitoring by TLC. After completion, cool the mixture, pour it into cold water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash chromatography to yield 4-(benzyloxy)-1-fluorobenzene.
-
Electrophilic Bromination: Dissolve the 4-(benzyloxy)-1-fluorobenzene (1.0 eq) in carbon tetrachloride (CCl₄) in a flask protected from light. Add N-bromosuccinimide (NBS, 1.05 eq) in one portion. Stir the mixture at room temperature for 8-12 hours. The benzyloxy group is an ortho-, para- director; with the para position blocked, the ortho position is favored. The fluorine atom's deactivating effect helps direct the bromine to the desired position.
-
Workup and Purification: Upon completion, filter the reaction to remove succinimide. Wash the filtrate with saturated aqueous sodium thiosulfate, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The final purification to achieve >99% purity required for crystallization is best achieved by recrystallization from ethanol or a hexane/ethyl acetate mixture.
Crystallization Methodologies
Growing a single crystal suitable for SC-XRD (typically 0.1-0.3 mm in size with well-defined faces) is often more art than science, requiring patience and systematic screening of conditions.[8]
Protocol: Crystallization Screening
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[9] Test solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, dichloromethane).
-
Primary Technique: Slow Evaporation: [9][10]
-
Prepare a nearly saturated solution of the purified compound in a chosen solvent in a clean vial.
-
Loosely cap the vial (e.g., with parafilm perforated with a needle).
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
-
Alternative Technique: Vapor Diffusion: [10][11]
-
This method is excellent for small quantities.
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) and place this vial inside a larger, sealed jar containing a "poor" solvent (the precipitant, e.g., hexane) in which the compound is insoluble.
-
The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting slow crystal growth.
-
-
Alternative Technique: Solvent Layering: [10]
-
Dissolve the compound in a minimal amount of a dense solvent (e.g., dichloromethane).
-
Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top without mixing.
-
Crystals will form at the interface as the solvents slowly diffuse into one another.
-
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[12][13] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which can be mathematically deconvoluted to generate a model of the electron density, and thus the atomic positions.[12][14]
The SC-XRD Workflow
The process from a crystal to a refined structure follows a well-defined series of steps.[4][15][16]
Caption: The end-to-end workflow for single-crystal X-ray structure determination.
Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryoloop, and flash-cooled to 100 K in a stream of nitrogen gas to prevent radiation damage.[16]
-
Data Collection: The mounted crystal is placed on a diffractometer. A preliminary set of diffraction images is used to determine the unit cell parameters and Bravais lattice. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots on a detector.[8]
-
Data Reduction: The raw image files are processed. The intensities of all reflections are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. This results in a reflection file (e.g., an HKL file).
-
Structure Solution: This is the most critical computational step, addressing the "phase problem." For small molecules like this, Direct Methods , as implemented in software like SHELXT , are typically successful.[17] This method uses statistical relationships between the reflection intensities to derive initial phase estimates.
-
Structure Refinement: The initial atomic model from the solution step is refined against the experimental data using a full-matrix least-squares method, typically with software like SHELXL within a graphical interface like Olex2 .[18][19] In this iterative process, atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions. The refinement is monitored using the R1 factor, which should ideally be below 5% for a well-defined structure.
Structural Analysis: Interpreting the Crystal Packing
With a refined structure, the focus shifts to a detailed analysis of its geometry and, most importantly, the intermolecular interactions that dictate the crystal packing.
Predicted Intermolecular Interactions
Based on the functional groups in this compound, several types of non-covalent interactions are anticipated to play a key role in its crystal packing:
-
Halogen Bonding (Br···O/F): The bromine atom possesses a region of positive electrostatic potential (a σ-hole) on its outer surface, which can act as a Lewis acid. This can lead to favorable electrostatic interactions with Lewis bases, such as the oxygen of the ether linkage or the fluorine atom on a neighboring molecule.
-
C-H···π Interactions: The hydrogen atoms of the benzene and benzyl rings can interact with the electron-rich faces of adjacent aromatic rings.
-
π-π Stacking: The aromatic rings may stack in either a face-to-face or offset (parallel-displaced) manner, driven by a combination of electrostatic and dispersion forces. The electron-withdrawing nature of the fluorine and bromine atoms will influence the quadrupole moment of the aromatic ring, affecting the geometry of these interactions.[3]
-
C-H···F/O Hydrogen Bonds: Weak hydrogen bonds involving aromatic or methylene C-H donors and the electronegative fluorine or oxygen atoms as acceptors are also highly probable.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[20] It partitions the space in a crystal, defining a unique surface for each molecule where the contribution to the electron density from that molecule is equal to the contribution from all other molecules.[20][21]
Workflow: Hirshfeld Analysis with CrystalExplorer [22]
-
Input: The refined crystallographic information file (CIF) is loaded into the CrystalExplorer software.
-
Surface Generation: A Hirshfeld surface is calculated for the molecule of interest.
-
Property Mapping: The surface is mapped with various properties to visualize interactions:
-
d_norm: This property maps the normalized contact distance. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions like strong hydrogen or halogen bonds.[21]
-
Shape Index: This helps identify π-π stacking interactions, which appear as characteristic adjacent red and blue triangles.
-
Electrostatic Potential: Mapping the electrostatic potential onto the surface reveals the positive (blue) and negative (red) regions of the molecule, providing a direct visualization of the electrostatic complementarity that drives crystal packing.[21]
-
-
2D Fingerprint Plots: The Hirshfeld surface can be deconstructed into a 2D histogram, known as a fingerprint plot.[21] This plot summarizes all intermolecular contacts, and can be filtered to show the relative contributions of specific interaction types (e.g., H···H, C···H, Br···H), providing a quantitative measure of the crystal packing.[22]
Caption: Workflow for Hirshfeld surface analysis to decode intermolecular contacts.
Conclusion
The determination of the crystal structure of this compound is a multi-step process that combines precise chemical synthesis, meticulous crystallization, and sophisticated diffraction analysis. This guide outlines an expert-level, self-validating workflow that ensures both technical accuracy and a deep understanding of the underlying chemical principles. By following these protocols, researchers can confidently elucidate the three-dimensional structure of this important synthetic intermediate. The subsequent analysis of the crystal packing, particularly through modern tools like Hirshfeld surface analysis, will provide invaluable insights into the subtle interplay of non-covalent forces, informing future efforts in rational drug design and the engineering of advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of intermolecular interactions with fluorinated aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. H30053.14 [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. pulstec.net [pulstec.net]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 17. Structure Solution | OlexSys [olexsys.org]
- 18. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]
- 19. researchgate.net [researchgate.net]
- 20. crystalexplorer.net [crystalexplorer.net]
- 21. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
A Technical Guide to the Quantum Chemical Analysis of 4-(Benzyloxy)-1-bromo-2-fluorobenzene
This guide provides an in-depth technical framework for conducting quantum chemical calculations on 4-(Benzyloxy)-1-bromo-2-fluorobenzene. It is intended for researchers, scientists, and drug development professionals seeking to understand the molecule's electronic structure, reactivity, and spectroscopic properties from a computational perspective. The methodologies outlined herein are grounded in established theoretical principles and are designed to yield reliable and predictive data for this versatile synthetic intermediate.
Introduction: The Significance of this compound
This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates several key features that dictate its chemical behavior and potential applications: a bulky, electron-donating benzyloxy group, and two halogen atoms (bromine and fluorine) with their characteristic electronic and steric influences.[1][2] The strategic placement of these substituents creates a molecule with distinct reactive sites, making it a valuable building block for the synthesis of more complex molecular architectures through reactions like palladium-catalyzed cross-couplings.[1][3]
Given the limited availability of detailed experimental spectroscopic and structural data in the public domain, quantum chemical calculations offer a powerful in silico approach to elucidate the intrinsic properties of this compound.[1] This guide will detail the necessary computational steps to model its geometry, electronic properties, and predict its spectroscopic signatures.
PART 1: Computational Methodology: A Self-Validating Approach
The choice of computational methodology is paramount for obtaining accurate and meaningful results. This section outlines a robust protocol based on Density Functional Theory (DFT), a widely used and reliable method for studying medium-sized organic molecules.
Software Selection
A variety of quantum chemistry software packages can perform the calculations described in this guide. For the purpose of this document, we will reference procedures applicable to packages like Gaussian, ORCA, or Spartan. The fundamental principles and choice of theoretical methods remain consistent across these platforms.
Method and Basis Set Selection
The combination of a functional and a basis set determines the accuracy and computational cost of the calculations.
-
Functional Selection: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-regarded choice for a balance of accuracy and computational efficiency in organic systems.[4][5] For systems where non-covalent interactions, such as halogen bonding, are of particular interest, it is advisable to include an empirical dispersion correction, such as D3 or D4.[6]
-
Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p) , is recommended for this system. This basis set provides a good description of the electronic structure, including polarization functions (d,p) for heavier atoms and diffuse functions (+) to accurately model lone pairs and anions. For the bromine atom, a basis set with effective core potentials (ECPs), like LANL2DZ, can be employed to reduce computational cost while maintaining accuracy.
Table 1: Recommended Computational Parameters
| Parameter | Recommended Choice | Rationale |
| Method | DFT | Good balance of accuracy and computational cost for organic molecules. |
| Functional | B3LYP-D3 | A widely validated hybrid functional with dispersion correction. |
| Basis Set | 6-311+G(d,p) | Provides a flexible description of the electron density. |
| Solvent Model | PCM or SMD (with an appropriate solvent) | To simulate solution-phase properties if required. |
PART 2: Step-by-Step Computational Workflow
This section details the sequential steps for a comprehensive quantum chemical analysis of this compound.
Molecular Structure Input and Initial Optimization
The first step is to build the 3D structure of this compound. This can be done using the graphical interface of the chosen software. The IUPAC name is 1-bromo-2-fluoro-4-(phenylmethoxy)benzene.[] Ensure correct atom connectivity and initial stereochemistry. An initial geometry optimization with a lower-level basis set (e.g., 6-31G(d)) can be performed to obtain a reasonable starting structure.
Geometry Optimization
A full geometry optimization should be performed using the selected B3LYP-D3/6-311+G(d,p) level of theory. This calculation will find the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.
Experimental Protocol: Geometry Optimization
-
Input: 3D structure of this compound.
-
Software: Gaussian, ORCA, or equivalent.
-
Keywords/Settings:
-
#p B3LYP/6-311+G(d,p) opt
-
EmpiricalDispersion=GD3 (or equivalent for D3 correction)
-
Specify charge (0) and multiplicity (singlet).
-
-
Execution: Run the calculation.
-
Output: A log file containing the optimized coordinates, energy, and other properties.
Frequency Analysis
Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory. This is a critical step for two reasons:
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
-
Thermochemical Data and IR Spectrum: The calculation yields thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also predicts the infrared (IR) spectrum, which can be compared with experimental data if available.
Experimental Protocol: Frequency Analysis
-
Input: Optimized 3D structure from the previous step.
-
Software: Gaussian, ORCA, or equivalent.
-
Keywords/Settings:
-
#p B3LYP/6-311+G(d,p) freq
-
EmpiricalDispersion=GD3
-
-
Execution: Run the calculation.
-
Output: A log file containing the vibrational frequencies and thermochemical data.
Electronic Structure Analysis
With the optimized geometry, a deeper analysis of the electronic structure can be undertaken.
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thus predicting sites for intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
NBO analysis provides insights into the bonding and charge distribution within the molecule. It can quantify atomic charges, hybridization, and donor-acceptor interactions between orbitals.
Spectroscopic Properties Prediction
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for compound characterization.
Calculating NMR chemical shifts (¹H and ¹³C) and coupling constants can aid in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. While direct prediction of chemical shifts can be challenging, relative shifts are often accurately reproduced.
Experimental Protocol: NMR Chemical Shift Calculation
-
Input: Optimized 3D structure.
-
Software: Gaussian, ORCA, or equivalent.
-
Keywords/Settings:
-
#p B3LYP/6-311+G(d,p) nmr=giao
-
-
Execution: Run the calculation.
-
Output: A log file containing the calculated isotropic shielding values, which can be converted to chemical shifts by referencing a standard (e.g., TMS calculated at the same level of theory).
Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. This can help in understanding the molecule's photophysical properties.
PART 3: Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of the computational analysis.
Caption: A generalized workflow for the quantum chemical analysis.
PART 4: Expected Insights and Applications in Drug Development
The computational data generated through this workflow can provide valuable insights for drug development professionals:
-
Reactivity Prediction: The MEP and FMO analysis can predict the most likely sites for metabolic attack or for interactions with biological targets. The C-Br bond is generally susceptible to cross-coupling reactions.[2]
-
Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of related molecules, computational methods can help build SAR models, guiding the design of more potent and selective drug candidates. The fluorine atom can enhance metabolic stability and binding affinity.[1]
-
Spectroscopic Characterization: Predicted NMR and UV-Vis spectra can aid in the confirmation of the structure of newly synthesized analogues.
-
Understanding Intermolecular Interactions: The electronic properties of the molecule, including the potential for halogen bonding, can be explored to understand its binding mode with protein targets.[8][9]
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach for the quantum chemical calculation of this compound. By following the detailed protocols, researchers can gain a deep understanding of the molecule's electronic structure, reactivity, and spectroscopic properties. These in silico insights are a valuable complement to experimental studies and can significantly accelerate research and development in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]
- 6. researchgate.net [researchgate.net]
- 8. Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
The Unseen Reactivity: A Technical Guide to the Potential Degradation Pathways of 4-(Benzyloxy)-1-bromo-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-1-bromo-2-fluorobenzene is a versatile building block in modern synthetic chemistry, prized for its utility in constructing complex molecular architectures for pharmaceutical and materials science applications. However, a comprehensive understanding of its stability and potential degradation pathways is paramount for ensuring the integrity of synthetic routes, the purity of final products, and the safety of its handling and disposal. This in-depth technical guide provides a predictive analysis of the potential degradation pathways of this compound under various stress conditions, including hydrolytic, oxidative, photolytic, thermal, and microbial insults. By dissecting the inherent reactivity of its constituent functional groups—the benzyloxy ether linkage, the carbon-bromine bond, and the carbon-fluorine bond—this document offers a framework for anticipating and identifying potential degradants. Detailed experimental protocols for conducting forced degradation studies and analytical methodologies for characterizing the resulting products are provided to empower researchers in their drug development and chemical manufacturing endeavors.
Introduction: The Duality of a Privileged Scaffold
This compound has emerged as a valuable intermediate, offering multiple reactive handles for strategic molecular elaboration. The interplay of the electron-donating benzyloxy group and the electron-withdrawing halogen atoms imparts a unique reactivity profile, making it a sought-after precursor in cross-coupling reactions and nucleophilic aromatic substitutions.[1][2] While its synthetic utility is well-documented, its inherent stability and susceptibility to degradation are less explored territories. Understanding these degradation pathways is not merely an academic exercise; it is a critical component of robust process development, ensuring the quality and safety of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide aims to bridge this knowledge gap by providing a scientifically grounded prediction of its degradation landscape.
Predicted Degradation Pathways: A Multifaceted Vulnerability
The chemical architecture of this compound presents several potential points of degradation. The primary sites of vulnerability are the benzylic C-O ether bond, the C-Br bond, and, to a lesser extent, the C-F bond. The following sections delineate the probable degradation mechanisms under various stress conditions.
Hydrolytic Degradation: The Vulnerable Ether Linkage
The benzyloxy group, while a useful protecting group, is susceptible to cleavage under both acidic and basic conditions.
Under acidic conditions, the ether oxygen is protonated, forming a good leaving group. Subsequent cleavage of the benzylic C-O bond is facilitated by the formation of a stable benzyl carbocation, leading to the formation of 4-bromo-2-fluorophenol and benzyl alcohol.[2][3] The benzyl alcohol may be further oxidized to benzaldehyde and benzoic acid depending on the reaction conditions.
Figure 1: Proposed pathway for acid-catalyzed hydrolysis.
While generally more stable under basic conditions, prolonged exposure to strong bases at elevated temperatures can promote nucleophilic attack at the benzylic carbon, leading to the same primary degradation products: 4-bromo-2-fluorophenol and benzyl alcohol.
Oxidative Degradation: A Cascade of Reactions
Oxidative conditions can trigger a variety of degradation pathways, targeting both the benzyloxy group and the aromatic ring.
Oxidizing agents, such as hydrogen peroxide or oxoammonium salts, can facilitate the cleavage of the benzylic C-H bond, leading to the formation of an intermediate that readily hydrolyzes to 4-bromo-2-fluorophenol and benzaldehyde.[4] The benzaldehyde can be further oxidized to benzoic acid.
Figure 2: Proposed pathway for oxidative cleavage of the benzyloxy group.
Stronger oxidative conditions could lead to the hydroxylation of the aromatic ring, followed by potential ring-opening, although this is generally a more forcing process.
Photolytic Degradation: The Role of Light
Exposure to ultraviolet (UV) radiation can induce photochemical reactions, primarily involving the carbon-halogen bonds.
The C-Br bond is significantly weaker than the C-F bond and is therefore more susceptible to homolytic cleavage upon UV irradiation.[5] This would generate an aryl radical and a bromine radical. The aryl radical could then abstract a hydrogen atom from the solvent or another molecule to form 1-(benzyloxy)-3-fluorobenzene, or it could participate in other radical-mediated reactions.
In some cases, photodegradation of aryl ethers can lead to rearrangement products. For instance, dibenzofuran-type structures can be formed through intramolecular cyclization following radical formation.[6] Photochemical cleavage of the benzylic C-O bond is also a possibility, especially if facilitated by other functional groups on the aromatic ring.[7]
Figure 3: Potential photolytic degradation pathways.
Thermal Degradation: High-Energy Pathways
At elevated temperatures, thermal decomposition is likely to proceed through radical mechanisms. The C-Br bond is the most probable site for initial cleavage, followed by the C-O bond of the ether.[8][9] This can lead to a complex mixture of degradation products, including brominated and fluorinated phenols, benzenes, and polymeric materials.
Microbial Degradation: Biotransformation Potential
While specific studies on this compound are lacking, the principles of microbial degradation of halogenated aromatic compounds provide a predictive framework.[10][11]
Microorganisms can employ reductive, hydrolytic, or oxygenolytic mechanisms to remove halogen substituents.[11] Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a common anaerobic pathway.[10]
Certain bacterial strains, such as Rhodococcus species, are known to cleave ether bonds in aromatic compounds.[12] This would likely involve initial oxidation at the benzylic carbon.
Following dehalogenation and/or ether cleavage, the resulting phenolic intermediates can undergo ring hydroxylation to form catechols, which are then susceptible to ring cleavage by dioxygenase enzymes.[10][13]
Experimental Protocols for Forced Degradation Studies
To experimentally validate these predicted pathways, a systematic forced degradation study is essential.[14]
General Considerations
-
Purity of the Starting Material: Ensure the use of a well-characterized, high-purity sample of this compound.
-
Control Samples: Maintain control samples (protected from the stress condition) to differentiate between degradation products and impurities in the starting material.
-
Mass Balance: Aim for a mass balance of ≥90% to ensure that all major degradation products are accounted for.
Stress Conditions
The following table outlines the recommended conditions for forced degradation studies.
| Stress Condition | Reagents and Conditions | Potential Primary Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-48 h | 4-Bromo-2-fluorophenol, Benzyl alcohol, Benzaldehyde |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24-48 h | 4-Bromo-2-fluorophenol, Benzyl alcohol |
| Oxidation | 3% H₂O₂, Room Temperature, 24 h | 4-Bromo-2-fluorophenol, Benzaldehyde, Benzoic Acid |
| Photolysis (Solution) | Dissolved in Methanol/Water (1:1), UV light (254 nm and/or 365 nm), 24-72 h | 1-(Benzyloxy)-3-fluorobenzene, 4-Bromo-2-fluorophenol |
| Photolysis (Solid) | Thin film of solid exposed to UV light (254 nm and/or 365 nm), 24-72 h | As above, potential for different product distribution |
| Thermal (Dry Heat) | 105°C, 48 h | Complex mixture, potential for dehalogenation and ether cleavage products |
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV detection at a wavelength that provides good response for both the parent compound and potential degradants (e.g., 220 nm and 254 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the peaks.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
LC-MS is indispensable for the identification of unknown degradation products.[15]
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is preferred for accurate mass measurements and elemental composition determination.
-
MS/MS: Tandem mass spectrometry should be used to obtain fragmentation patterns, which are crucial for structural elucidation.
Visualization of Experimental Workflow
Figure 4: A generalized workflow for forced degradation studies.
Conclusion: From Prediction to Practice
The stability of this compound is a critical parameter that influences its application in research and development. This guide has provided a comprehensive, scientifically-grounded overview of its potential degradation pathways. By understanding the inherent reactivity of its functional groups, researchers can anticipate potential impurities, design more robust synthetic processes, and ensure the quality and safety of their chemical entities. The provided experimental protocols and analytical strategies offer a practical roadmap for translating these predictions into actionable laboratory data. A thorough investigation of the degradation profile of this important building block will ultimately contribute to the development of safer and more effective chemical products.
References
- 1. Degradation of halogenated benzenes in solution by electron beam irradiation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. Photodegradation of 4,4'-dibrominated diphenyl ether in Triton X-100 micellar solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemical Cleavage of Benzylic C-O Bond Facilitated by an Ortho or Meta Amino Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 9. SafetyLit: Thermal stability of fire retardants 4. Decomposition of aryl bromo ethers under process conditions [safetylit.org]
- 10. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Microbial degradation of aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. ijmr.net.in [ijmr.net.in]
A Technical Guide to the Physical and Spectroscopic Properties of 1-Bromo-2-fluoro-4-(phenylmethoxy)benzene
Introduction
1-Bromo-2-fluoro-4-(phenylmethoxy)benzene, also known as 4-(benzyloxy)-1-bromo-2-fluorobenzene, is a halogenated aromatic ether. Its molecular architecture, featuring a benzene ring substituted with a bromine atom, a fluorine atom, and a benzyloxy group, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups offers multiple reaction sites for derivatization, particularly in the construction of complex molecules relevant to pharmaceutical and materials science research. The bromine atom, for instance, is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for the formation of carbon-carbon and carbon-heteroatom bonds.
This guide provides a comprehensive overview of the known and predicted physical and spectroscopic properties of this compound. In light of limited direct experimental data in public literature, this document leverages data from structurally similar compounds to provide reliable predictions and establishes robust protocols for experimental determination.
Physicochemical Properties
The physical state and properties of a compound are critical for its handling, purification, and use in reactions. While comprehensive experimental data for 1-bromo-2-fluoro-4-(phenylmethoxy)benzene is not widely published, we can infer its likely properties from its structure and from data available for closely related isomers and analogs.
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; bgcolor="#FFFFFF";
} "Chemical structure of 1-bromo-2-fluoro-4-(phenylmethoxy)benzene."
| Property | Value | Source/Method |
| IUPAC Name | 1-Bromo-2-fluoro-4-(phenylmethoxy)benzene | IUPAC Nomenclature |
| Synonyms | This compound | Common Nomenclature |
| CAS Number | 185346-79-6 | For the isomer this compound.[1] |
| Molecular Formula | C₁₃H₁₀BrFO | Calculated |
| Molecular Weight | 281.12 g/mol | Calculated |
| Appearance | White Fused Solid | Predicted, based on the isomer this compound.[1] |
| Melting Point | 31.0 - 37.0 °C | For the isomer this compound.[1] |
| Boiling Point | Not available | Requires experimental determination. |
| Density | Not available | Requires experimental determination. |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. | Predicted based on structure. |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-bromo-2-fluoro-4-(phenylmethoxy)benzene. Below is a predicted spectroscopic profile based on its functional groups and substitution pattern.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the benzylic methylene protons.
-
Benzylic Protons (-CH₂-) : A characteristic singlet is predicted around δ 5.0-5.2 ppm .
-
Phenyl Group Protons (O-CH₂-C₆H₅) : These five protons will appear as a multiplet, likely in the range of δ 7.3-7.5 ppm .
-
Substituted Benzene Ring Protons : The three protons on the brominated ring will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atom.
-
The proton ortho to the fluorine and meta to the bromine will likely be the most downfield.
-
The proton ortho to the bromine will be influenced by both halogens.
-
The proton ortho to the benzyloxy group will be the most upfield of the aromatic signals.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on each unique carbon environment.
-
Benzylic Carbon (-CH₂-) : Expected to appear around δ 70-72 ppm .
-
Aromatic Carbons : The 12 aromatic carbons will produce signals in the δ 110-160 ppm range. The carbons directly attached to the electronegative oxygen, fluorine, and bromine atoms will have characteristic chemical shifts. The C-F bond will result in a large one-bond coupling constant (¹JCF), and smaller two- and three-bond couplings will also be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[2][3]
-
Aromatic C-H Stretching : A series of weak to medium bands above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹ .[2]
-
C-H Stretching (Aliphatic -CH₂-) : Bands around 2850-2960 cm⁻¹ .
-
Aromatic C=C Stretching : Two to three bands of variable intensity in the 1450-1600 cm⁻¹ region.[3]
-
C-O-C Stretching (Aryl Ether) : A strong, characteristic band typically found between 1200-1275 cm⁻¹ .
-
C-F Stretching : A strong band in the region of 1000-1250 cm⁻¹ .
-
C-Br Stretching : A band in the lower frequency "fingerprint" region, typically around 500-600 cm⁻¹ , though it can be difficult to assign definitively.
-
C-H Out-of-Plane Bending : Strong absorptions in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information from the fragmentation pattern.
-
Molecular Ion Peak (M⁺) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. There will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (m/z = 280) and one for the molecule with the ⁸¹Br isotope (m/z = 282).[4]
-
Fragmentation : A prominent fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of a tropylium ion (C₇H₇⁺) at m/z = 91 . Another likely fragmentation is the loss of the bromine atom.
Experimental Protocols for Physical Characterization
Given the absence of extensive published data, the following protocols provide a robust framework for the experimental determination of the key physical properties of 1-bromo-2-fluoro-4-(phenylmethoxy)benzene.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
dot graph "melting_point_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";
} "Workflow for Melting Point Determination."
Methodology:
-
Sample Preparation : Ensure the sample is completely dry and in a fine powdered form.
-
Capillary Loading : Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating : If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range. For an accurate measurement, heat rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation and Recording : Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Spectroscopic Analysis Protocols
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Scan : Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application : Lower the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition : Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Shimming : Insert the tube into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and perform a shimming procedure to optimize the magnetic field homogeneity.
-
Acquisition : Acquire the ¹H spectrum. Subsequently, set up and run the ¹³C NMR experiment, which will require a longer acquisition time.
Safety and Handling
-
General Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Inhalation : Avoid inhaling dust or vapors.
-
Skin and Eye Contact : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Disclaimer : This document is intended for research and informational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
A Technical Guide to 4-(Benzyloxy)-1-bromo-2-fluorobenzene: Commercial Availability, Purity, and Application in Drug Discovery
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
4-(Benzyloxy)-1-bromo-2-fluorobenzene is a halogenated aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctional substitution pattern—a benzyloxy group, a bromine atom, and a fluorine atom—offers a versatile scaffold for medicinal chemists. The benzyloxy group acts as a protecting group for the phenol and influences the electronic properties of the aromatic ring. The strategically placed bromine and fluorine atoms provide reactive handles for a variety of cross-coupling reactions and can significantly enhance the pharmacological properties of the final drug candidate.
This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, detailed protocols for its purity analysis, a discussion of potential impurities arising from its synthesis, and its applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this valuable building block in their synthetic endeavors.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of chemical suppliers, typically with purities of 98% or higher. The compound is usually supplied as a white to off-white solid.
Table 1: Commercial Availability and Typical Specifications
| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Thermo Fisher Scientific | 98%[1][2] | 185346-79-6[1] | C₁₃H₁₀BrFO[1] | 281.12[1] | White, Fused solid[1] | 31.0 - 37.0[1] |
| BOC Sciences | 96%[] | 185346-79-6[] | C₁₃H₁₀BrFO[] | 281.12[] | Not specified | Not specified |
| CymitQuimica | 98%[4] | 185346-79-6[4] | C₁₃H₁₀BrFO[4] | 281.12[4] | Solid[4] | Not specified |
| AiFChem | 98%[5] | 185346-79-6[5] | C₁₃H₁₀BrFO[5] | 281.12[5] | Not specified | Not specified |
Synthesis and Potential Impurities
A common synthetic route to this compound involves a two-step process: a Williamson ether synthesis followed by electrophilic aromatic bromination.[6] Understanding this pathway is crucial for anticipating potential impurities that may be present in the final product.
Caption: Generalized synthetic workflow for this compound.
Potential Impurities from Synthesis
A thorough understanding of the synthesis is critical for impurity profiling.[7][8] Based on the common synthetic routes, the following impurities could potentially be present in the final product:
Table 2: Potential Impurities and their Origin
| Impurity | Chemical Structure | Potential Origin |
| 3-Bromo-4-fluorophenol | BrC₆H₃(F)OH | Unreacted starting material from the Williamson ether synthesis.[6] |
| Benzyl Bromide | C₆H₅CH₂Br | Unreacted reagent from the Williamson ether synthesis.[9][10] |
| Dibenzyl ether | (C₆H₅CH₂)₂O | Side product from the self-condensation of benzyl bromide. |
| Over-brominated products | C₁₃H₉Br₂FO | Further bromination of the product ring.[6] |
| Isomeric bromination products | C₁₃H₁₀BrFO | Bromination at other positions on the aromatic ring.[6] |
| Residual Solvents | (e.g., DMF, Acetonitrile) | Solvents used in the synthesis and purification steps.[6] |
Analytical Methods for Purity Determination
Ensuring the purity of this compound is paramount for its successful application in drug synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of the compound and quantifying any impurities.[11]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV-Vis detector.[11]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[11]
-
Chromatographic Conditions:
-
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.[11]
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[7][12]
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[11]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.[11]
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[11]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[11]
-
Injector Temperature: 280 °C.[11]
-
Oven Temperature Program: Start at 100 °C (hold for 1 min), ramp to 300 °C at 15 °C/min, and hold at 300 °C for 5 minutes.[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Scan Range: m/z 40 - 450.[11]
-
-
Data Analysis: Identify the main peak and any impurity peaks based on their retention times. Compare the acquired mass spectra with a library database (e.g., NIST) for confirmation of identity.[11] The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) is a key diagnostic feature in the mass spectrum.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and confirmation of the compound's identity. Both ¹H and ¹³C NMR are crucial for a complete characterization.[11]
Experimental Protocol: NMR Structural Confirmation
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.[11]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[11]
-
Data Analysis: The chemical shifts, multiplicities, and coupling constants in the ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.[11]
Application in Drug Discovery and Development
The 4-(benzyloxy)phenyl moiety is a recognized pharmacophore in medicinal chemistry, and the addition of fluorine and bromine atoms further enhances its utility.[14] The fluorine atom can improve metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the structural motif is present in numerous compounds under investigation for various therapeutic areas. For example, derivatives of 2-(4-(benzyloxy)phenyl)benzothiazole have been synthesized and evaluated as multifunctional agents for the treatment of Parkinson's disease.[15] Additionally, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been developed as novel antagonists of the human androgen receptor for potential use in prostate cancer therapy.[16] Furthermore, 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives have been investigated as 5-lipoxygenase inhibitors.[17] These examples underscore the importance of the benzyloxyphenyl scaffold in the design of new therapeutic agents.
Conclusion
This compound is a commercially accessible and highly valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility is derived from the unique combination of a benzyloxy group and strategically placed halogen atoms, which provide both desirable pharmacological properties and synthetic versatility. A thorough understanding of its commercial availability, purity, and the analytical methods for its characterization is essential for its effective application in research and development. The detailed protocols and impurity analysis provided in this guide serve as a valuable resource for scientists and researchers, enabling the confident and successful use of this important synthetic intermediate.
References
- 1. H30053.14 [thermofisher.com]
- 2. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 185346-79-6 | this compound - AiFChem [aifchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Drug impurity profiling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-(Benzyloxy)-1-bromo-2-fluorobenzene with Arylboronic Acids
Introduction: The Strategic Importance of Fluorinated Biaryls
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and materials science industries.[1] Among these, fluorinated biaryls are of particular interest due to the unique properties that fluorine atoms impart to molecules. The strategic incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making it a valuable tool in drug discovery.[2][3][4] The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of these valuable compounds.[1][5][6]
This application note provides a comprehensive guide to the Suzuki coupling of 4-(benzyloxy)-1-bromo-2-fluorobenzene with various arylboronic acids. This specific substrate is a key building block for the synthesis of 2-fluoro-4-hydroxybiphenyl derivatives, a common motif in biologically active molecules.[7] We will delve into the mechanistic underpinnings of the reaction, provide detailed and optimized experimental protocols, and offer practical guidance for troubleshooting common issues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9] Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This is often the rate-determining step of the reaction.[5] The palladium(0) species inserts itself into the carbon-bromine bond, forming a palladium(II) intermediate. The choice of ligand on the palladium catalyst is critical here; electron-rich and bulky ligands can facilitate this step.[9][10]
-
Transmetalation: In this step, the organic group from the organoboron species (the arylboronic acid) is transferred to the palladium(II) complex.[5][8] This process requires the activation of the boronic acid by a base.[11][12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the desired biaryl product.[8][9] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The steric bulk of the ligands can promote this final step.[10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols: A Practical Guide
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following protocols provide a general framework and an optimized procedure for the coupling of this compound with arylboronic acids.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a good starting point for screening various reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Optimized Protocol for High-Yield Synthesis
This optimized protocol utilizes a more active catalyst system and is designed to provide high yields for a broader range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/H₂O (10:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a flame-dried Schlenk tube, combine this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the tube with a septum and purge with argon for 10-15 minutes.
-
Add the degassed toluene and water mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for the required time (typically 2-12 hours).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
Data Presentation: A Comparative Analysis
The choice of reaction parameters can significantly impact the yield of the Suzuki coupling. The following table summarizes the performance of different catalyst systems and bases in the coupling of an analogous substrate, 1-bromo-2-fluoro-4-methoxybenzene, with phenylboronic acid. This data provides a predictive framework for the reactivity of this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 95 | [13] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 95 | [14] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 4 | >98 | [15] |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 80 | 6 | 97 | [15] |
Table 1: Comparison of reaction conditions for the Suzuki coupling of a 1-bromo-2-fluoro-4-alkoxybenzene derivative.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality base or boronic acid | - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Use freshly opened or purified base and boronic acid. Consider using a more stable boronate ester.[16] |
| Homocoupling of the boronic acid | - Presence of oxygen in the reaction mixture | - Improve the degassing procedure. Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeborylation of the boronic acid | - Harsh reaction conditions (high temperature, strong base)- Presence of excess water | - Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).- Use a less aqueous solvent system or a more stable boronate ester.[17] |
| Formation of byproducts | - Side reactions due to prolonged heating- Impurities in starting materials | - Monitor the reaction closely and stop it once the starting material is consumed.- Purify starting materials before use. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of fluorinated biaryls from this compound. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful implementation of this powerful transformation in the pursuit of novel pharmaceuticals and advanced materials.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. reddit.com [reddit.com]
Application Notes and Protocols for the Buch-wald-Hartwig Amination of 4-(Benzyloxy)-1-bromo-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking a Key Synthetic Transformation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's significance is particularly pronounced for substrates like 4-(benzyloxy)-1-bromo-2-fluorobenzene, a valuable building block in medicinal chemistry. The ability to selectively introduce an amino group onto this fluorinated and protected phenol scaffold opens avenues for the synthesis of a diverse array of complex molecules with potential biological activity.[3]
This guide provides a comprehensive overview of the reaction conditions for the Buchwald-Hartwig amination of this compound. As a Senior Application Scientist, the following sections will delve into the mechanistic underpinnings of this transformation, offer field-proven insights into optimizing reaction parameters, and present a detailed, self-validating experimental protocol.
Core Principles & Mechanistic Insights: The "Why" Behind the Reaction
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4][5] Understanding the key steps of this cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging step, especially for less reactive aryl halides.[6]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The strength and nature of the base can significantly influence the reaction rate and substrate scope.
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5] A key challenge can be a competing side reaction, β-hydride elimination, which can be suppressed by the appropriate choice of ligand.[1]
Key Reaction Parameters & Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters.
Table 1: Summary of Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate), or pre-catalysts like XPhos Pd G2/G3.[7][8] | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ. Pre-catalysts offer convenience, improved stability, and more reliable activation.[9][8][10] |
| Ligand | Bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[11] | These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate reductive elimination, leading to higher yields and broader substrate scope.[11] |
| Base | Strong, non-nucleophilic bases like NaOt-Bu (Sodium tert-butoxide), KOt-Bu (Potassium tert-butoxide), or LHMDS (Lithium bis(trimethylsilyl)amide). Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective with certain catalyst systems.[10] | Strong bases are generally required to deprotonate the amine. The choice of base should be compatible with other functional groups in the molecule.[10] |
| Solvent | Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF (tetrahydrofuran).[10] | The solvent must be able to dissolve the reactants and catalyst system and be stable at the required reaction temperature. Rigorous exclusion of water and oxygen is critical to prevent catalyst deactivation.[10] |
| Temperature | Typically elevated temperatures, ranging from 80 °C to 110 °C.[10] | Higher temperatures are often necessary to drive the reaction to completion, particularly with less reactive substrates. |
| Amine | Primary and secondary aliphatic or aromatic amines. | The nature of the amine can influence the optimal reaction conditions. Sterically hindered amines may require more forcing conditions or specialized ligands. |
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a robust starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine, such as morpholine. Optimization may be required for different amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)[3]
-
Sodium tert-butoxide (1.4 equiv)[3]
-
Anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl bromide)[3]
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the amine, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes to ensure an inert atmosphere.[3]
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and XPhos. Briefly open the reaction flask under a positive flow of inert gas and add the catalyst and ligand mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere for 16 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl amine.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[10] Consider using a pre-catalyst for more reliable activation. |
| Insufficiently strong base | Switch to a stronger base like LHMDS, or ensure the current base is of high purity and handled under inert conditions. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products | Dehalogenation of the starting material | This can result from β-hydride elimination. Ensure the ligand-to-palladium ratio is appropriate. Consider a different ligand that promotes reductive elimination more effectively.[12] |
| Homocoupling of the amine or aryl halide | This may indicate issues with the catalyst activation or reaction stoichiometry. Re-evaluate the catalyst system and ensure accurate measurement of reagents. | |
| Difficulty in Purification | Residual catalyst or ligand byproducts | Filtration through a pad of Celite after the reaction can help remove some palladium residues.[13] Careful column chromatography is often necessary to remove phosphine oxides and other byproducts. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2nd Generation Buchwald Precatalysts [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 10. benchchem.com [benchchem.com]
- 11. XPhos - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: 4-(Benzyloxy)-1-bromo-2-fluorobenzene as a Strategic Precursor in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Strategic Importance of 4-(Benzyloxy)-1-bromo-2-fluorobenzene
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile building block for the synthesis of active pharmaceutical ingredients (APIs).[1] Its utility is derived from a unique trifecta of functional groups strategically positioned on the benzene ring:
-
A Bromo Group (Br): This serves as a primary reactive handle, exceptionally amenable to a wide array of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is the preferred site for transformations like Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3]
-
A Fluoro Group (F): The presence of fluorine is a celebrated feature in drug design. Its incorporation into a drug candidate can significantly enhance crucial pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity to target proteins, and lipophilicity.[4]
-
A Benzyloxy Group (OBn): This group serves as a robust protecting group for a phenolic hydroxyl moiety. The underlying 2-fluoro-4-hydroxyphenyl scaffold is a key structural motif in numerous biologically active compounds.[3] The benzyl group can be readily removed under mild hydrogenolysis conditions in the final stages of a synthesis, unmasking the critical phenol functional group.
This guide provides an in-depth exploration of the properties, synthesis, and application of this compound, offering detailed protocols for its use in key transformations relevant to API synthesis.
Physicochemical and Spectroscopic Profile
Accurate characterization of a precursor is the foundation of reproducible and scalable synthesis. While detailed experimental spectra for this specific compound are not always in the public domain, its properties are well-documented by chemical suppliers.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 185346-79-6 | [1][6] |
| Molecular Formula | C₁₃H₁₀BrFO | [1][6] |
| Molecular Weight | 281.12 g/mol | [1][] |
| IUPAC Name | 1-bromo-2-fluoro-4-(phenylmethoxy)benzene | [1][] |
| Appearance | White to off-white solid | [1][6] |
| Melting Point | 31.0 - 37.0 °C | [1][6] |
| Purity | ≥96% | [1][] |
Synthesis of the Precursor: A Generalized Protocol
While commercially available, understanding the synthesis of this compound provides context for potential impurities and alternative synthetic strategies. A common and logical two-step approach involves a Williamson ether synthesis followed by a regioselective electrophilic bromination.[8]
Workflow for Precursor Synthesis
Caption: Generalized two-step synthesis of the target precursor.
Protocol 1: Synthesis of 4-Benzyloxy-1-fluorobenzene
This procedure details the formation of the ether linkage.[8]
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluorophenol (1.0 eq), anhydrous powdered potassium carbonate (1.5 eq), and anhydrous N,N-Dimethylformamide (DMF).
-
Stir the resulting suspension at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 60-80°C and monitor its progress by Thin-Layer Chromatography (TLC).[8]
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature and pour it into cold water.
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-benzyloxy-1-fluorobenzene as a white solid.[8]
Protocol 2: Synthesis of this compound
This protocol describes the regioselective bromination. The benzyloxy group is a strong ortho-, para-director; since the para position is blocked, bromination is directed to the ortho position. The fluorine atom further influences this regioselectivity.[8]
-
In a round-bottom flask protected from light, dissolve 4-benzyloxy-1-fluorobenzene (1.0 eq) in acetonitrile (CH₃CN).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) in a single portion.[8]
-
Stir the mixture at room temperature. The reaction can be gently heated to reflux if progress is slow. Monitor by TLC.
-
Once the starting material is consumed, filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product as a white to off-white solid.[8]
Application in API Synthesis: Cross-Coupling Protocols
The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions.[1][4] This enables the construction of complex biaryl systems or the introduction of nitrogen-containing moieties, which are common frameworks in pharmaceuticals.
Case Study 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. It involves the coupling of an organohalide with an organoboron compound.[3]
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a variety of arylboronic acids.
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or boronate ester (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2][3]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 2:1 toluene/water or dioxane/water.[2][3]
-
Add a degassed aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) (2.0 eq).[3]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the layers. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
-
Causality Note: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle. The water in the solvent system helps to dissolve the inorganic base.[2] The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
Case Study 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent in APIs.[9] This reaction couples an aryl halide with a primary or secondary amine.[3]
Caption: A generalized workflow for a Buchwald-Hartwig amination.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
This protocol is suitable for coupling the precursor with a range of amines.
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 eq) followed by the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding water.
-
Dilute with an organic solvent and separate the layers. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Note: The choice of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine in the catalytic cycle without competing in other reactions.[9] The bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the crucial reductive elimination step that forms the C-N bond.[9]
Analytical Quality Control
Rigorous analytical testing ensures the purity and identity of the precursor and subsequent products.[10]
Table 2: Standard Analytical Protocols for Characterization
| Technique | Purpose & Protocol Summary |
| ¹H and ¹³C NMR | Purpose: Structural elucidation and confirmation.[10] Protocol: Dissolve 5-10 mg of sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Acquire spectra on a 400 MHz or higher spectrometer.[10] |
| HPLC | Purpose: Purity determination and quantification.[10] Protocol: Prepare a 1 mg/mL solution in the mobile phase. Use a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection at an appropriate wavelength (e.g., 225 nm).[10] |
| GC-MS | Purpose: Purity assessment and molecular weight confirmation for volatile compounds.[10] Protocol: Prepare a 1 mg/mL solution in a volatile solvent (e.g., dichloromethane). Use a standard GC column (e.g., DB-5ms) with an appropriate temperature program. Ionization is typically done by Electron Ionization (EI) at 70 eV.[10] |
| Mass Spectrometry | Purpose: Determination of molecular weight and elemental composition.[10] Protocol: Can be performed via GC-MS, LC-MS, or direct infusion depending on the analyte. High-resolution mass spectrometry (HRMS) provides exact mass for formula confirmation. |
Safety, Handling, and Storage
Proper handling of halogenated aromatic compounds is essential for laboratory safety.
-
Hazards: this compound is known to cause skin and eye irritation and may cause respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemically resistant gloves (e.g., nitrile), and a lab coat when handling this compound.[12] All manipulations should be performed in a certified chemical fume hood.[13]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents. Keep containers tightly sealed.[12]
-
Spill & First Aid: In case of skin contact, wash the affected area immediately with soap and plenty of water.[14] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12][14] For small spills, absorb with an inert material and dispose of as hazardous waste.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. H30053.06 [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% | Fisher Scientific [fishersci.ca]
- 12. benchchem.com [benchchem.com]
- 13. This compound | CAS#:185346-79-6 | Chemsrc [chemsrc.com]
- 14. fishersci.com [fishersci.com]
The Strategic Application of 4-(Benzyloxy)-1-bromo-2-fluorobenzene in the Synthesis of Advanced Medicinal Chemistry Scaffolds
Introduction: In the landscape of modern drug discovery, the rational design and efficient synthesis of novel molecular scaffolds are paramount to accessing new biological targets and overcoming existing therapeutic challenges. The strategic incorporation of fluorine and a protected phenol within a versatile building block can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. 4-(Benzyloxy)-1-bromo-2-fluorobenzene has emerged as a key intermediate in medicinal chemistry, offering a unique combination of functionalities that enable the construction of complex molecular architectures, particularly biaryl and hetero-biaryl systems. This technical guide provides an in-depth analysis of the application of this compound in the synthesis of medicinally relevant scaffolds, with a focus on the synthesis of potent kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the strategic advantages of this versatile building block.
Physicochemical Properties and Strategic Importance
This compound is a trifunctional aromatic compound with the chemical formula C₁₃H₁₀BrFO. Its strategic importance in medicinal chemistry stems from the orthogonal reactivity of its functional groups:
-
The Bromo Group: The carbon-bromine bond is the primary reactive site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of many drug molecules. The C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cycles compared to the C-F bond, enabling regioselective functionalization[1].
-
The Fluoro Group: The fluorine atom, positioned ortho to the bromine, exerts a significant electronic and steric influence on the molecule. Its electron-withdrawing nature can modulate the reactivity of the aromatic ring and the acidity of the resulting phenol. Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability[2].
-
The Benzyloxy Group: This group serves as a robust protecting group for the phenolic hydroxyl functionality. The benzyl ether is stable to a wide range of reaction conditions, including the often basic and heated conditions of cross-coupling reactions. Its subsequent removal, typically via catalytic hydrogenation, proceeds under mild conditions to unmask the phenol, which can be a critical pharmacophoric element or a handle for further synthetic elaboration[3].
| Property | Value | Source |
| CAS Number | 185346-79-6 | [2] |
| Molecular Formula | C₁₃H₁₀BrFO | [2] |
| Molecular Weight | 281.12 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 31.0 - 37.0 °C | [2] |
Core Application: Synthesis of a Potent c-Met/Ron Kinase Inhibitor
A prime example of the utility of this compound is its application in the synthesis of a class of potent and selective c-Met and Ron kinase inhibitors, specifically substituted[1][2][4]triazolo[4,3-a]pyridine derivatives. These compounds have shown promise in the treatment of cancers where the c-Met signaling pathway is dysregulated.
The synthesis of the key intermediate, 3-(4-(benzyloxy)-3-fluorophenyl)-[1][2][4]triazolo[4,3-a]pyridine, highlights the strategic use of our title compound in a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for a c-Met/Ron kinase inhibitor.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-(4-(benzyloxy)-3-fluorophenyl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Pyridine-4-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane to dissolve the reactants.
-
In a separate flask, prepare a degassed aqueous solution of sodium carbonate (2.0 eq).
-
Add the aqueous sodium carbonate solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford 4-(4-(benzyloxy)-3-fluorophenyl)pyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a widely used, robust catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium(0) active species.
-
Base: Sodium carbonate is a common and effective base for Suzuki reactions. It is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: The mixture of dioxane and water provides a biphasic system where both the organic-soluble reactants and the water-soluble inorganic base can interact effectively at the interface, facilitated by heating. Degassing the solvents is crucial to prevent oxidation of the palladium(0) catalyst.
Detailed Experimental Protocol: Debenzylation
Objective: To deprotect the benzyloxy group to yield 3-fluoro-4-(pyridin-4-yl)phenol.
Materials:
-
4-(4-(Benzyloxy)-3-fluorophenyl)pyridine (1.0 eq)
-
Palladium on carbon (10% w/w, 0.1 eq)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 4-(4-(benzyloxy)-3-fluorophenyl)pyridine in ethanol in a flask suitable for hydrogenation.
-
Carefully add palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 3-fluoro-4-(pyridin-4-yl)phenol. The product is often of sufficient purity for the next step, or it can be further purified by recrystallization or chromatography if necessary.
Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed with this compound to access different types of scaffolds.
Caption: Alternative cross-coupling reactions.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, leading to the synthesis of diaryl amine scaffolds. These are prevalent in various classes of bioactive molecules. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base.
-
Sonogashira Coupling: For the synthesis of aryl-alkyne scaffolds, the Sonogashira coupling is the reaction of choice. This reaction is catalyzed by a combination of palladium and copper catalysts in the presence of a base. The resulting alkynes are versatile intermediates for further transformations.
Synthesis of the Starting Material
For researchers who wish to synthesize this compound in-house, a common two-step procedure is employed:
-
Williamson Ether Synthesis: Reaction of 3-fluoro-4-bromophenol with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF.
-
Purification: The crude product is then purified by column chromatography to yield the desired product.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for a strategic and regioselective approach to the synthesis of complex molecular scaffolds. The successful application of this intermediate in the synthesis of potent kinase inhibitors, as exemplified by the detailed protocols for a c-Met/Ron inhibitor, underscores its importance in modern drug discovery. The ability to perform robust cross-coupling reactions followed by a straightforward deprotection step makes it an attractive choice for researchers and drug development professionals aiming to construct novel biaryl and hetero-biaryl compounds with tailored biological activities.
References
palladium-catalyzed cross-coupling reactions with 4-(Benzyloxy)-1-bromo-2-fluorobenzene
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-(Benzyloxy)-1-bromo-2-fluorobenzene
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing the versatile building block, this compound. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Introduction to the Substrate: this compound
This compound is a valuable trifunctional aromatic building block in modern organic synthesis. Its utility is anchored in its distinct structural features:
-
The Carbon-Bromine Bond: This is the primary reactive site for palladium-catalyzed cross-coupling. The C-Br bond is readily susceptible to oxidative addition by a Pd(0) catalyst, initiating the catalytic cycle.[1][2]
-
The Ortho-Fluorine Atom: As an electron-withdrawing group, the fluorine atom modulates the electronic properties of the aromatic ring, which can influence the rate of oxidative addition.[1] Its position ortho to the bromine atom introduces steric hindrance that necessitates careful selection of catalyst and ligand systems.
-
The Para-Benzyloxy Group: This electron-donating group also influences the ring's electronics.[1] Critically, it serves as a robust protecting group for a phenol, which can be deprotected in a later synthetic step, typically via hydrogenation, to reveal a hydroxyl functional group.
The strategic arrangement of these functionalities allows for the selective construction of complex molecular architectures, particularly biaryl, aryl-amine, and aryl-alkyne scaffolds, which are prevalent in medicinal chemistry and materials science.[2][3]
Part 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry that forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5] These reactions universally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6][7][8]
-
Oxidative Addition: The cycle begins with the insertion of a low-valent palladium(0) species into the carbon-halogen bond (C-Br in our substrate) of the electrophile. This step forms a new organopalladium(II) complex.[4][7]
-
Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[4][7] This step often requires a base to facilitate the transfer.
-
Reductive Elimination: The two organic fragments coupled on the palladium(II) center are expelled to form the final product with a new C-C or C-X bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 2: Application Notes and Protocols
The following sections provide detailed protocols for three major classes of cross-coupling reactions, specifically tailored for this compound.
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[3] It is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[3] For our substrate, this reaction enables the synthesis of complex biaryl structures, which are key motifs in many pharmaceutical agents.[9][10]
Causality Behind Protocol Choices:
-
Catalyst/Ligand System: The ortho-fluorine and benzyloxy groups create a sterically hindered environment around the C-Br bond. Therefore, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[11] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[8][12]
-
Base Selection: A base is crucial for activating the boronic acid in the transmetalation step.[7] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in aqueous solvent mixtures.[3][9] The choice of base can significantly impact yield, especially when dealing with sensitive functional groups.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is frequently employed to dissolve both the organic substrate and the inorganic base.[1][9]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Problem | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a more active pre-catalyst/ligand combination (e.g., a palladacycle); Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄); Increase reaction temperature. |
| Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous solvents; ensure the base is not hygroscopic; use a boronate ester (e.g., pinacol ester) instead of the boronic acid.[1] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative coupling. | Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas. |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides.[13][14] This reaction has revolutionized the synthesis of anilines and their derivatives, which are common substructures in pharmaceuticals.[15][16]
Causality Behind Protocol Choices:
-
Catalyst/Ligand System: Similar to Suzuki coupling, the steric hindrance of the substrate requires bulky, electron-rich ligands. Specialized dialkylbiarylphosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos) are highly effective.[8][17] These ligands facilitate both the oxidative addition and the challenging reductive elimination step to form the C-N bond.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile.[13] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[17] The choice of base must be compatible with other functional groups in the molecule.
-
Solvent System: Anhydrous, non-protic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.[17]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine and then this compound.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Base is not strong enough; Ligand is not suitable for the substrate. | Use a stronger base (e.g., LiHMDS); Screen a panel of bulky, electron-rich phosphine ligands. |
| Hydrodehalogenation (Ar-H formation) | β-hydride elimination from the amido complex; Reaction with trace water. | Use a ligand that promotes faster reductive elimination; Ensure strictly anhydrous conditions. |
| Catalyst Decomposition | High reaction temperature; Oxygen sensitivity. | Lower the reaction temperature if possible; Use a more stable pre-catalyst (e.g., a G3 or G4 palladacycle); Ensure rigorous exclusion of air. |
Application 3: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling reaction is the most direct and powerful method for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl halide.[18] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[19] The resulting aryl-alkyne products are important intermediates in the synthesis of pharmaceuticals and advanced materials.[18]
Causality Behind Protocol Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide is more reactive and readily undergoes transmetalation with the palladium(II) complex.[15]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used. It serves both to neutralize the HBr formed during the reaction and often acts as the solvent.[18]
-
Copper-Free Variants: For sensitive substrates where copper may cause issues (e.g., alkyne homocoupling), copper-free Sonogashira protocols have been developed. These often require higher catalyst loadings or specialized ligands to facilitate the direct reaction of the alkyne with the palladium complex.[18]
Caption: Catalytic cycle for the Copper-Cocatalyzed Sonogashira reaction.
Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
Procedure:
-
To a dry reaction flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Purge the flask with an inert gas.
-
Add the amine solvent, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst; Poor solubility. | Use a different Pd source/ligand combination; Add a co-solvent like THF or DMF to improve solubility. |
| Glaser Homocoupling (Alkyne Dimer) | Presence of oxygen; High concentration of copper catalyst. | Rigorously degas all solvents and maintain an inert atmosphere; Reduce the amount of CuI or switch to a copper-free protocol. |
| Starting Material Recovery | Deactivation of the alkyne; Insufficiently reactive C-Br bond. | Ensure the alkyne is pure and free of moisture; Increase reaction temperature or switch to a more active catalyst system. |
Part 3: Comparative Workflow and Data Summary
Choosing the correct cross-coupling reaction is critical for synthetic success. The following workflow and summary table provide a comparative framework to guide this decision-making process.
Caption: A generalized workflow for selecting and optimizing a coupling reaction.
Comparative Summary of Key Reaction Parameters
| Reaction | Bond Formed | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Boronic Acid / Ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O |
| Buchwald-Hartwig | C(sp²)-N | Primary/Secondary Amine | Pd₂(dba)₃ + XPhos/RuPhos | NaOtBu, K₃PO₄, LiHMDS | Toluene, Dioxane (Anhydrous) |
| Sonogashira | C(sp²)-C(sp) | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI | Et₃N, iPr₂NH | Et₃N, THF, DMF |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ias.ac.in [ias.ac.in]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Benzyloxy)-1-bromo-2-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-(Benzyloxy)-1-bromo-2-fluorobenzene Derivatives
This compound and its derivatives are pivotal building blocks in medicinal chemistry and materials science. Their unique trifunctionalized aromatic scaffold, featuring a benzyloxy protecting group, a bromine atom, and a fluorine atom, offers a versatile platform for the synthesis of complex molecules. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making this class of compounds highly valuable in the construction of novel pharmaceutical agents and advanced materials.
The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2][3] The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The benzyloxy group not only protects the phenolic hydroxyl but also influences the electronic properties of the aromatic ring. This guide provides a comprehensive overview of the large-scale synthesis of this compound, detailing synthetic strategies, step-by-step protocols, and critical process considerations for scaling up production.
Synthetic Strategies for Large-Scale Production
The most common and industrially viable route to this compound involves a two-step sequence: Williamson ether synthesis followed by regioselective aromatic bromination.[6] This approach is favored for its high yields, readily available starting materials, and amenability to large-scale production.
Step 1: O-Benzylation of 4-Bromo-3-fluorophenol (Williamson Ether Synthesis)
The initial step involves the protection of the hydroxyl group of 4-bromo-3-fluorophenol via a Williamson ether synthesis. This reaction is typically carried out by reacting the phenol with benzyl bromide in the presence of a base.
Key Considerations for Large-Scale Synthesis:
-
Choice of Base: For large-scale operations, inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are preferred due to their lower cost, ease of handling, and safety compared to stronger bases like sodium hydride (NaH).
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or acetone are commonly used to facilitate the dissolution of the reactants. For improved sustainability and easier workup on a large scale, the use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), with a less polar solvent like toluene can be an effective alternative.[6]
-
Temperature Control: The reaction is typically heated to a moderate temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.[4] Careful temperature monitoring is crucial to prevent side reactions.
-
Reagent Purity: The purity of the starting materials, particularly the 4-bromo-3-fluorophenol and benzyl bromide, is critical to achieving high yields and minimizing the formation of impurities.
Step 2: Regioselective Bromination
The second step is the electrophilic aromatic bromination of the resulting 4-(benzyloxy)-1-fluoro-2-bromobenzene intermediate. The directing effects of the benzyloxy and fluoro substituents guide the incoming bromine atom to the desired position.
Key Considerations for Large-Scale Synthesis:
-
Brominating Agent: While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often the preferred reagent for large-scale synthesis due to its solid nature, ease of handling, and higher selectivity, which minimizes the formation of over-brominated byproducts.[6]
-
Solvent and Temperature: The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) or a polar aprotic solvent like acetonitrile (CH₃CN) at room temperature.[6] Running the reaction at lower temperatures can further enhance selectivity.
-
Reaction Monitoring: Close monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of impurities.
Detailed Large-Scale Synthesis Protocol
This protocol outlines a robust and scalable method for the preparation of this compound.
Part A: Synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene
Materials and Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, thermometer, reflux condenser, and addition funnel.
-
4-Bromo-3-fluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean and dry reaction vessel, charge 4-bromo-3-fluorophenol and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add a suitable volume of DMF to the vessel to create a stirrable slurry.
-
Reagent Addition: Begin stirring the mixture and slowly add benzyl bromide (1.1 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 30 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting phenol is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a larger vessel containing cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Part B: Synthesis of this compound
Materials and Equipment:
-
Reaction vessel protected from light, equipped with a mechanical stirrer and thermometer.
-
1-(Benzyloxy)-4-bromo-2-fluorobenzene (from Part A)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel protected from light, dissolve the crude 1-(benzyloxy)-4-bromo-2-fluorobenzene in acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (1.05 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed. Gentle heating may be applied if the reaction is slow.
-
Workup: After the reaction is complete, filter off the succinimide byproduct.
-
Washing: Wash the filtrate with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield this compound as a white to off-white solid.[4]
Process Optimization and Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Williamson ether synthesis | Incomplete deprotonation of the phenol. | Use a stronger base like potassium tert-butoxide or ensure the purity and sufficient excess of the current base. |
| Poor solubility of reactants. | Use a polar aprotic solvent like DMF or acetonitrile. A phase-transfer catalyst can also improve reaction rates in less polar solvents.[6] | |
| Moisture in the reaction. | Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere.[6] | |
| Formation of multiple products in bromination | Lack of regioselectivity. | Use a more selective brominating agent like NBS. Running the reaction at a lower temperature can also improve selectivity.[6] |
| Over-bromination. | Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents).[6] |
Downstream Applications: Cross-Coupling Reactions
The synthesized this compound is a versatile intermediate for various cross-coupling reactions, enabling the introduction of diverse functionalities. The C-Br bond is the primary site for these transformations.[4][7]
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding biaryl structures. This is a widely used reaction in the synthesis of pharmaceuticals.[4][8]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of arylamines.[4]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for constructing rigid molecular scaffolds.[4]
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, which has seen significant advancements for milder reaction conditions.[9][10][11][12][13]
A generalized workflow for a comparative study of these coupling reactions is presented below.
Caption: Generalized workflow for cross-coupling reactions of this compound.
Safety Considerations
Benzyl Bromide:
-
Hazards: Benzyl bromide is a lachrymator and is corrosive. It can cause severe skin and eye irritation.[14][15] It is also a combustible liquid.[14][16]
-
Handling Precautions: Always handle benzyl bromide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][17] Avoid inhalation of vapors.[14][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from light, strong bases, and oxidizing agents.[16][17]
-
Spill and Emergency Procedures: In case of skin contact, immediately wash the affected area with soap and plenty of water.[14] For eye contact, rinse cautiously with water for several minutes.[14] In case of a spill, evacuate the area and use an inert absorbent material for cleanup.[15]
4-Bromo-3-fluorophenol:
-
Hazards: This compound is harmful if swallowed and can cause skin and eye irritation.
-
Handling Precautions: Handle with appropriate PPE in a well-ventilated area.
General Safety:
-
All reactions should be conducted by trained personnel in a laboratory setting with appropriate safety measures in place.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[14][15][16]
Conclusion
The large-scale synthesis of this compound is a well-established process that is crucial for the advancement of drug discovery and materials science. By carefully selecting reagents, optimizing reaction conditions, and adhering to strict safety protocols, researchers and production chemists can efficiently and safely produce this valuable intermediate. The subsequent application of modern cross-coupling methodologies opens up a vast chemical space for the creation of novel and complex molecular architectures.
References
- 1. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents [organic-chemistry.org]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 14. westliberty.edu [westliberty.edu]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. nj.gov [nj.gov]
Application Notes and Protocols: Debenzylation of 4-(Benzyloxy)-1-bromo-2-fluorobenzene
This technical guide provides a comprehensive overview and detailed protocols for the debenzylation of 4-(benzyloxy)-1-bromo-2-fluorobenzene, a key transformation in the synthesis of valuable fluorinated phenolic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: Strategic Importance of Debenzylation
The benzyl ether is a widely utilized protecting group for phenols due to its general stability across a range of reaction conditions. Its removal, or debenzylation, is a critical step in many synthetic pathways, unmasking the phenol for further functionalization or as a final step in the preparation of a target molecule. The substrate, this compound, is a versatile building block, and its debenzylation product, 4-bromo-3-fluorophenol, is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of both bromine and fluorine atoms on the aromatic ring offers unique electronic properties and potential for further synthetic manipulations.[2]
This guide will focus on two robust and widely applicable methods for the debenzylation of this substrate: Lewis acid-mediated cleavage and catalytic transfer hydrogenation. The choice between these methods will depend on the overall synthetic strategy, the presence of other functional groups, and the desired scale of the reaction.
Method 1: Lewis Acid-Mediated Debenzylation using Boron Trichloride (BCl₃)
This method is particularly effective for substrates that may be sensitive to hydrogenation conditions or when a metal-free deprotection is desired. The use of a cation scavenger is crucial to prevent side reactions.
Mechanism of BCl₃-Mediated Debenzylation
The debenzylation of aryl benzyl ethers with boron trihalides such as BCl₃ or BBr₃ proceeds via a Lewis acid-base adduct formation between the ether oxygen and the boron atom. This coordination weakens the carbon-oxygen bond. While traditionally thought to proceed through a unimolecular cleavage to form a benzyl cation, recent computational studies suggest a bimolecular mechanism may be at play for many ethers, where a second molecule of the Lewis acid-adduct assists in the cleavage.[1][3][4][5][6] To prevent the liberated benzyl cation from causing unwanted Friedel-Crafts alkylation on the electron-rich aromatic ring, a cation scavenger such as pentamethylbenzene is employed.[7][8][9]
Caption: Workflow for BCl₃-mediated debenzylation with a cation scavenger.
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Boron trichloride (BCl₃) | 1.0 M solution in CH₂Cl₂ | Commercially Available | Handle under inert atmosphere, corrosive. |
| Pentamethylbenzene | ≥98% | Commercially Available | Cation scavenger. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | Dry over CaH₂. |
| Methanol (MeOH) | Reagent Grade | Commercially Available | For quenching. |
| Saturated aq. NaHCO₃ | --- | Prepared in-house | For workup. |
| Brine | --- | Prepared in-house | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | Commercially Available | For drying. |
Procedure:
-
To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 equiv) and pentamethylbenzene (3.0 equiv).
-
Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.0 equiv) dropwise via syringe.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-3-fluorophenol.
Method 2: Catalytic Transfer Hydrogenation
This method is a milder alternative to using high-pressure hydrogen gas and is often effective for substrates with other reducible functional groups that might be sensitive to more aggressive conditions.
Mechanism of Catalytic Transfer Hydrogenation
In catalytic transfer hydrogenation, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C).[10] The reaction proceeds on the surface of the heterogeneous catalyst. The benzyl C-O bond is cleaved through hydrogenolysis to yield the deprotected phenol and toluene.
Caption: Workflow for catalytic transfer hydrogenation for debenzylation.
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available | Handle with care, can be pyrophoric. |
| Ammonium Formate | ≥97% | Commercially Available | Hydrogen donor. |
| Methanol (MeOH) or Ethanol (EtOH) | Reagent Grade | Commercially Available | Solvent. |
| Celite® | --- | Commercially Available | For filtration. |
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and dissolve it in methanol or ethanol.
-
Add ammonium formate (5.0 equiv).
-
Carefully add 10% palladium on carbon (Pd/C) (10-20 mol %).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Both Methods) | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor closely by TLC. |
| Poor quality of reagents. | Use fresh, high-purity reagents. For the BCl₃ method, ensure the solvent is anhydrous. | |
| Low Yield (BCl₃ Method) | Incomplete trapping of benzyl cation leading to side products. | Ensure the correct stoichiometry of pentamethylbenzene is used. |
| Premature quenching of BCl₃. | Ensure anhydrous conditions are maintained throughout the addition. | |
| Low Yield (Hydrogenation Method) | Catalyst poisoning. | Purify the starting material to remove any potential catalyst poisons. Increase catalyst loading.[11] |
| Inefficient hydrogen transfer. | Ensure vigorous stirring. Consider using an alternative hydrogen donor like formic acid or cyclohexene.[10] | |
| Debromination (Hydrogenation Method) | Over-reduction of the C-Br bond. | This is a potential side reaction with palladium catalysts. Monitor the reaction carefully and stop it as soon as the starting material is consumed. Using a more selective catalyst or milder conditions (e.g., lower temperature) may help. |
Conclusion
The debenzylation of this compound is a crucial transformation for accessing the valuable synthetic intermediate, 4-bromo-3-fluorophenol. Both Lewis acid-mediated cleavage with BCl₃ and catalytic transfer hydrogenation offer effective and reliable methods to achieve this. The choice of protocol should be guided by the specific requirements of the synthetic route, particularly the presence of other sensitive functional groups. The detailed protocols and troubleshooting guide provided herein are designed to assist researchers in successfully implementing this important reaction.
References
- 1. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 2. nbinno.com [nbinno.com]
- 3. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bdigital.ufp.pt [bdigital.ufp.pt]
- 7. researchgate.net [researchgate.net]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-(Benzyloxy)-1-bromo-2-fluorobenzene
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-(Benzyloxy)-1-bromo-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your reaction outcomes and resolve common experimental challenges.
Introduction: The Challenge of a Substituted Aryl Bromide
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation. However, the reactivity of the aryl halide is highly dependent on its substituents. In the case of this compound, we encounter a substrate with competing electronic and steric factors. The benzyloxy group is electron-donating, which can slow down the rate-determining oxidative addition step.[1] Conversely, the ortho-fluoro group is electron-withdrawing, which can have a complex influence on the reaction. Furthermore, the bulky benzyloxy group can introduce steric hindrance.[2] These characteristics make the substrate prone to several side reactions that can diminish the yield of the desired biaryl product. This guide will address these specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound sluggish or not going to completion?
A1: The slow reaction rate is often attributed to the electronic properties of the starting material. The electron-donating benzyloxy group increases the electron density at the carbon-bromine bond, making the oxidative addition of the palladium(0) catalyst more difficult.[1] This is a common issue with electron-rich aryl halides.
Q2: I'm observing a significant amount of a byproduct that appears to be just my boronic acid starting material but coupled to itself. What is this and why is it happening?
A2: This byproduct is the result of homocoupling , a common side reaction in Suzuki couplings where two molecules of the organoboron reagent couple together.[3] This is often exacerbated by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), a species that can promote homocoupling.[4] A slow cross-coupling reaction also provides more opportunity for homocoupling to occur.
Q3: My mass spectrometry analysis shows a compound with a mass corresponding to 4-(benzyloxy)-2-fluorobenzene (the starting material without the bromine). What is this side product?
A3: This is the product of dehalogenation (specifically, debromination), where the bromine atom is replaced by a hydrogen atom.[3][5] This can occur via the formation of a palladium-hydride species, which can arise from reactions with the base, solvent, or trace water.[6]
Q4: I'm losing my boronic acid coupling partner over the course of the reaction, even though the aryl bromide is not fully consumed. What is happening?
A4: This is likely due to protodeboronation , where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water or alcohol) and replaced with a carbon-hydrogen bond.[3][7] This side reaction is often base-mediated and can be a significant issue, especially with prolonged reaction times or at elevated temperatures.[8]
Troubleshooting Guide
This section provides a more in-depth look at the common side reactions and offers strategies to mitigate them.
Issue 1: Low Conversion and Dominance of Starting Material
This is often the primary hurdle and is linked to a slow oxidative addition step.
-
Causality: The electron-donating benzyloxy group deactivates the aryl bromide towards oxidative addition.
-
Troubleshooting Workflow:
-
Detailed Recommendations:
-
Catalyst and Ligand Selection: For electron-rich and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. [9]The use of bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) is highly recommended. [9][10]These ligands promote both oxidative addition and reductive elimination. N-heterocyclic carbene (NHC) ligands are also a powerful alternative. [11] * Temperature: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition step. Monitor for decomposition of starting materials and products at higher temperatures.
-
Base Selection: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings. [5]
-
Issue 2: Formation of Homocoupled Boronic Acid Byproduct
This side reaction consumes your valuable coupling partner and complicates purification.
-
Causality: The presence of Pd(II) species, often resulting from incomplete reduction of a Pd(II) precatalyst or oxidation of Pd(0) by residual oxygen, can catalyze the homocoupling of the boronic acid. [4]* Mitigation Strategies:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of Pd(0) Sources: Employing a Pd(0) precatalyst like Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can lead to more homocoupling.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.
-
Issue 3: Protodeboronation of the Boronic Acid
This side reaction irreversibly consumes the nucleophilic partner.
-
Causality: The C-B bond is susceptible to cleavage by protons, a reaction often facilitated by the base and the presence of water or other protic solvents. [7]* Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting protodeboronation.
-
Detailed Recommendations:
-
Boronic Acid Stability: If protodeboronation is a persistent issue, consider replacing the boronic acid with a more stable derivative, such as a pinacol boronate ester or an organotrifluoroborate. These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, if protodeboronation is severe, switching to anhydrous conditions with a base like potassium fluoride (KF) or cesium fluoride (CsF) can be beneficial.
-
Reaction Time: A more active catalyst system that accelerates the desired cross-coupling will inherently reduce the time the boronic acid is exposed to conditions that promote protodeboronation.
-
Issue 4: Dehalogenation of this compound
This side reaction reduces the amount of electrophile available for the desired coupling.
-
Causality: Formation of a palladium-hydride (Pd-H) intermediate, which can reductively eliminate with the aryl group to form the dehalogenated product. [5]Sources of hydride can include the base (e.g., alkoxides), solvent (e.g., alcohols), or water.
-
Mitigation Strategies:
-
Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is observed. Aprotic solvents like dioxane, toluene, or DMF are generally preferred. [1][5] * Base Selection: Use of anhydrous, non-hydride-donating bases like K₃PO₄, Cs₂CO₃, or KF is recommended. [5] * Ligand Effects: Bulky, electron-rich ligands can sometimes suppress dehalogenation by accelerating the rate of the desired cross-coupling pathway relative to the undesired dehalogenation pathway. [5]
-
Recommended Starting Protocols
The following protocols provide a good starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific boronic acid used.
Protocol 1: General Conditions with a Buchwald Ligand
This protocol is recommended for a broad range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis
This method can often reduce reaction times and improve yields.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst/ligand system (2-5 mol%).
-
Add the degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a specified time (typically 15-45 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Comparative Data for Analogous Systems
While specific quantitative data for every side reaction with this compound is not always available, we can draw valuable insights from closely related, well-documented systems. The following table summarizes yields for Suzuki-Miyaura couplings of analogous electron-rich, ortho-fluoro-substituted aryl bromides.
| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-2-fluoro-4-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | 95 | [2] |
| 1-Bromo-2-fluorobenzene | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / MeCN/H₂O | 80 | ~90 (initially) | [12] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ / H₂O/EtOH | 110 | >95 (conversion) | [13][14] |
Note: The data in this table is illustrative and serves as a guide for expected reactivity and potential yields. Actual results will vary depending on the specific substrates, reaction scale, and purity of reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Purification of 4-(Benzyloxy)-1-bromo-2-fluorobenzene
Welcome to the dedicated support center for the chromatographic purification of 4-(Benzyloxy)-1-bromo-2-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this specific molecule, ensuring you achieve high purity and yield.
Introduction: The Purification Challenge
This compound is a key building block in medicinal chemistry and materials science.[1] Its purification via normal-phase flash chromatography on silica gel is a standard yet critical step.[1][2] The molecule's structure, featuring a polar benzyloxy ether, a bulky bromine atom, and an electron-withdrawing fluorine atom, presents a unique set of purification challenges. Issues such as co-elution with impurities, product degradation, and poor separation are common hurdles. This guide provides a systematic approach to overcoming these obstacles.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Poor Separation of Product from Starting Materials or Byproducts
Symptoms:
-
Overlapping spots on TLC analysis of column fractions.
-
Broad peaks in the chromatogram.
-
Fractions containing a mixture of the desired product and impurities.
Root Cause Analysis & Solutions:
The key to good separation is optimizing the selectivity of your chromatographic system. The polarity of this compound is primarily influenced by the benzyloxy group, but the halogen substituents also play a role.
-
Incorrect Mobile Phase Polarity: A common issue is a mobile phase that is either too polar (eluotropic) or not polar enough.
-
Scientific Rationale: In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is non-polar.[3] Polar compounds interact more strongly with the silica gel and elute later.[3] If your mobile phase is too polar, it will compete effectively with your compound for the silica surface, causing all components to elute too quickly and with poor separation. Conversely, a mobile phase that is not polar enough will result in very long retention times and broad peaks.
-
Solution: The goal is to achieve an Rf value of 0.2-0.35 for the target compound on TLC.[4] A standard and effective eluent system for this compound is a gradient of ethyl acetate in hexane.[2]
-
Actionable Step: Begin with a low polarity mobile phase (e.g., 2-5% ethyl acetate in hexane) and gradually increase the polarity.[5] This gradient elution will first elute non-polar impurities, followed by your product, and finally, more polar impurities.
-
-
-
Co-eluting Impurities of Similar Polarity: The synthesis of this compound can sometimes yield isomeric byproducts or unreacted starting materials with polarities very close to the product.
-
Scientific Rationale: Isomers, in particular, can have very similar interactions with the stationary phase, making them difficult to resolve.
-
Solution:
-
Solvent System Modification: Changing the solvent system can alter selectivity.[6] Try replacing ethyl acetate with other moderately polar solvents like diethyl ether or dichloromethane in combination with hexane.[5] These solvents offer different interactions (e.g., dipole-dipole vs. hydrogen bonding) that can improve separation.
-
Employ a Shallow Gradient: A very slow, shallow gradient of the mobile phase can enhance the resolution between closely eluting compounds.
-
-
Issue 2: Product Degradation on the Column
Symptoms:
-
Appearance of a new, often more polar, spot on TLC of fractions that was not present in the crude mixture.
-
Low overall recovery of the desired product.
-
Streaking of the product spot on TLC plates.
Root Cause Analysis & Solutions:
The primary concern with this compound is the potential cleavage of the benzyl ether group.
-
Acid-Catalyzed Debenzylation: Silica gel is inherently acidic and can catalyze the cleavage of benzyl ethers, especially if the compound is exposed to the silica for an extended period.[7][8] This is a known issue for acid-sensitive compounds.[9]
-
Scientific Rationale: The acidic silanol groups on the silica surface can protonate the ether oxygen, initiating a cleavage reaction to form 4-bromo-3-fluorophenol and toluene. This degradation product is significantly more polar and will either streak or remain on the column.
-
Solutions:
-
Deactivate the Silica Gel: Reduce the acidity of the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to the mobile phase.[9] This will neutralize the acidic sites on the silica.
-
Use Neutral or Basic Stationary Phases: If debenzylation is a persistent issue, consider switching to a less acidic stationary phase like neutral alumina or Florisil.[9]
-
Minimize Residence Time: A faster flow rate during flash chromatography will reduce the time your compound spends in contact with the silica gel, thus minimizing degradation.[10]
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common purification issues.
Caption: A workflow for troubleshooting the purification of this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for the purification of this compound on silica gel?
A1: A good starting point for developing your purification method is to use Thin-Layer Chromatography (TLC).[11] For this compound, a mobile phase of 10-20% ethyl acetate in hexane is a common starting point for TLC analysis.[5] For the column purification, you should aim for a mobile phase that gives your product an Rf of 0.2-0.35 on the TLC plate.[4] Typically, this will be a lower percentage of ethyl acetate than what gives a good TLC spot separation, often in the range of 5-15% ethyl acetate in hexane. A gradient elution from a lower to a higher percentage of ethyl acetate is highly recommended for optimal separation.[2]
Q2: My crude product is not very soluble in hexane. How should I load it onto the column?
A2: If your crude material has poor solubility in the initial, low-polarity mobile phase, you should use a "dry loading" technique.[10]
-
Scientific Rationale: Dissolving the sample in a strong solvent (like dichloromethane or ethyl acetate) and loading it directly onto the column (wet loading) can cause band broadening and poor separation, as the strong solvent will carry the compound down the column prematurely. Dry loading deposits the compound onto the silica in a concentrated band before elution begins.
-
Protocol:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Gently load this powder onto the top of your prepared column.
-
Q3: How can I be sure that my compound is stable on silica gel before running a large-scale column?
A3: You can perform a simple stability test using TLC.
-
Protocol:
-
Spot your crude material on a TLC plate.
-
Let the spot dry completely.
-
Place the TLC plate in a beaker on your lab bench for 30-60 minutes.
-
Elute the plate as you normally would.
-
If you observe a new spot or significant streaking from the origin that was not present in a freshly spotted lane, your compound is likely degrading on the silica.[9]
-
Q4: Can I use reversed-phase chromatography to purify this compound?
A4: Yes, reversed-phase chromatography is a viable alternative, especially for polar compounds or if you are experiencing insurmountable issues with normal-phase, such as degradation.[6]
-
Scientific Rationale: In reversed-phase chromatography, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[6] This setup is often less harsh on acid-sensitive molecules.
-
Recommended Conditions: A C18 column with a mobile phase of acetonitrile and water would be a good starting point.[12] You would likely use a gradient, starting with a higher percentage of water and increasing the acetonitrile concentration over time.
Part 3: Experimental Protocol & Data
Standard Flash Chromatography Protocol
This protocol provides a general method for the purification of this compound on a scale of ~1 gram.
1. Preparation of the Column:
- Select a glass column of appropriate size.
- Pack the column with silica gel (230-400 mesh) as a slurry in hexane. Ensure the packing is uniform and free of air bubbles.
2. Sample Loading (Dry Loading Recommended):
- Dissolve ~1 g of crude this compound in a minimal amount of dichloromethane.
- Add 2-3 g of silica gel and concentrate to a dry, free-flowing powder using a rotary evaporator.
- Carefully add the silica-adsorbed sample to the top of the packed column.
3. Elution:
- Begin elution with 100% hexane.
- Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate. A typical gradient might be:
- 2% Ethyl Acetate in Hexane
- 5% Ethyl Acetate in Hexane
- 10% Ethyl Acetate in Hexane
- 20% Ethyl Acetate in Hexane
- Maintain a consistent flow rate. For flash chromatography, a pressure of 1-4 psi is typical.[10]
4. Fraction Collection & Analysis:
- Collect fractions of a consistent volume.
- Monitor the elution of your compound by TLC analysis of the collected fractions.
- Combine the fractions containing the pure product.
5. Product Isolation:
- Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a white to off-white solid.[2]
Data Summary Table
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase separation of moderately polar compounds.[4] |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) | Good balance of polarity to elute the compound while separating impurities.[2] |
| TLC Target Rf | 0.2 - 0.35 | Optimal Rf for good separation on a column.[4] |
| Loading Method | Dry Loading | Prevents band broadening when sample solubility in the eluent is low.[10] |
| Degradation Mitigation | Add 0.1-1% Triethylamine to Eluent | Neutralizes acidic silica sites, preventing debenzylation.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. santaisci.com [santaisci.com]
- 7. qualitas1998.net [qualitas1998.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for the 4-(Benzyloxy)-1-bromo-2-fluorobenzene Suzuki Reaction
An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 4-(benzyloxy)-1-bromo-2-fluorobenzene. Authored from the perspective of a Senior Application Scientist, this document combines mechanistic insights with practical, field-tested solutions to common experimental challenges.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C-C bonds.[1] However, substrates like this compound, with their specific electronic and steric properties, can present unique challenges. This guide is designed to provide direct, actionable solutions to common issues encountered during the optimization of this reaction, with a focus on catalyst loading and overall efficiency.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Low conversion is a common hurdle and can often be traced back to the catalytic system's activity. The primary step in the catalytic cycle, oxidative addition of the palladium(0) catalyst to the aryl bromide, is often rate-determining.[1][2]
Possible Causes & Step-by-Step Solutions:
-
Inactive Catalyst:
-
Cause: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. Palladium catalysts, especially on the benchtop, can be sensitive to air and moisture.[3]
-
Solution:
-
Always use fresh, high-purity palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.
-
Consider using a more robust, air- and moisture-stable pre-catalyst complex.
-
Ensure proper activation if starting from a Pd(II) source; the reduction to Pd(0) is critical for the catalytic cycle to begin.[4]
-
-
-
Suboptimal Ligand Choice:
-
Cause: The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[2] For an electron-rich yet sterically influenced substrate like this compound, a generic ligand like triphenylphosphine (PPh₃) may be insufficient.
-
Solution:
-
-
Ineffective Base or Solvent System:
-
Cause: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[6][7][8] Poor solubility of the base or reactants can stall the reaction.
-
Solution:
-
Switch to a stronger or more soluble base. While K₂CO₃ is common, Cs₂CO₃ or K₃PO₄ often provide superior results due to their higher basicity and solubility in organic solvents.[9][10]
-
Optimize the solvent system. A biphasic mixture like toluene/water or dioxane/water is standard, as water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[2][11]
-
-
Q2: I'm observing significant byproduct formation, specifically the debrominated starting material and homocoupled boronic acid. What's going wrong?
These side reactions compete with the desired cross-coupling pathway and point towards issues with either protodeboronation or catalyst stability.
Possible Causes & Step-by-Step Solutions:
-
Protodeboronation of the Boronic Acid:
-
Cause: This is the protonolysis of the C-B bond, replacing it with a C-H bond, effectively destroying the boronic acid coupling partner.[12] It is often promoted by excess water, acidic impurities, or high temperatures.[12][13]
-
Solution:
-
Use fresh, high-purity boronic acid. Consider using a more stable boronate ester (e.g., a pinacol or MIDA ester) which slowly releases the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[12][14]
-
Ensure your solvents are anhydrous (if the protocol allows) and that the base is not excessively hygroscopic.
-
Thoroughly degas the reaction mixture to remove dissolved oxygen, which can contribute to boronic acid degradation.[9]
-
-
-
Homocoupling of the Boronic Acid:
-
Cause: This side reaction is often mediated by the palladium catalyst in the presence of oxygen.
-
Solution:
-
Q3: My reaction starts well but then stalls, and I see a black precipitate forming. What does this indicate?
The formation of a black precipitate is typically palladium black, which consists of agglomerated, inactive palladium nanoparticles.[3] This is a clear sign of catalyst deactivation.
Possible Causes & Step-by-Step Solutions:
-
Catalyst Agglomeration:
-
Cause: The ligand may not be effectively stabilizing the Pd(0) nanoparticles, leading them to crash out of solution. This can be caused by high temperatures, impurities, or an insufficient ligand-to-palladium ratio.[16][17]
-
Solution:
-
Lower the reaction temperature. While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition.
-
Increase the ligand-to-palladium ratio. A higher concentration of the stabilizing ligand can prevent agglomeration.
-
Ensure all reagents and solvents are of high purity, as impurities can poison the catalyst.[3][18]
-
-
Frequently Asked Questions (FAQs)
What is a logical strategy for optimizing catalyst loading?
The goal is to use the minimum amount of catalyst necessary for an efficient and complete reaction, which is critical for process scalability and cost-effectiveness.[2] A systematic approach is recommended.
Table 1: Catalyst Loading Optimization Strategy
| Step | Catalyst Loading (mol%) | Ligand:Pd Ratio | Goal |
| 1. Initial Screening | 1.0 - 2.0 | 2:1 | Establish reaction feasibility and identify optimal conditions (base, solvent, temp). |
| 2. Optimization | 0.5 - 1.0 | 2:1 to 4:1 | Refine conditions and confirm reproducibility with reduced catalyst. |
| 3. Minimization | 0.01 - 0.1 | 2:1 to 4:1 | Determine the lowest effective catalyst loading for the optimized conditions. |
Start with a higher loading to ensure the reaction proceeds, then systematically decrease the amount once other parameters are optimized.[19] Some modern ligand systems have reported effective loadings down to 0.001 mol%.[2]
Which palladium source and ligand combination is best for this substrate?
For aryl bromides, especially those with steric hindrance near the reaction site, a combination of a simple Pd(II) precatalyst with a bulky, electron-rich phosphine ligand is a robust starting point.
Table 2: Recommended Catalyst System Components
| Component | Recommended Options | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available, reliable precursors for generating the active Pd(0) species in situ. |
| Ligand | SPhos, RuPhos, XPhos | Bulky, electron-rich ligands that promote the rate-limiting oxidative addition and stabilize the catalyst.[5] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, effective bases that facilitate transmetalation without being overly harsh.[8] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 v/v) | Biphasic systems that dissolve both organic substrates and inorganic bases.[2][20] |
How can I visually understand the core reaction mechanism and my troubleshooting workflow?
Visual models are essential for conceptualizing complex processes. The following diagrams illustrate the Suzuki catalytic cycle and a logical workflow for troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.[5][21]
Caption: A logical troubleshooting workflow for common Suzuki coupling issues.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the reaction. It should be optimized based on the specific boronic acid used and the troubleshooting guidance above.
-
Reagent Preparation:
-
To a dry reaction flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[9]
-
-
Inert Atmosphere Setup:
-
Seal the flask with a septum and attach it to a manifold. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent (e.g., dioxane or toluene, to achieve ~0.1 M concentration) and degassed water (e.g., 4:1 organic:water) via syringe.
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%) and the ligand (e.g., SPhos, 2 mol%) and dissolve them in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[21]
-
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 19. researchgate.net [researchgate.net]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Preventing Dehalogenation in Reactions with 4-(Benzyloxy)-1-bromo-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address a critical challenge encountered when working with 4-(benzyloxy)-1-bromo-2-fluorobenzene: the undesired side reaction of dehalogenation (or more specifically, debromination). This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions for higher yields and product purity.
FAQs: Understanding and Preventing Dehalogenation
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 1-(benzyloxy)-3-fluorobenzene as a byproduct. This reduces the yield of your desired product and introduces impurities that can be difficult to separate. The C-Br bond in this compound is the primary site for many synthetic transformations, such as cross-coupling reactions.[1] Its loss effectively terminates the desired reaction pathway.
Q2: What are the common reaction types where dehalogenation of this substrate is observed?
A2: Dehalogenation is a frequent competing reaction in several common transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][2][3] These reactions are central to building molecular complexity from this substrate.[4][5]
-
Lithiation and Grignard Reagent Formation: When attempting to form an organometallic intermediate, the resulting species can be unstable and abstract a proton from the solvent or other sources, leading to the dehalogenated product.
Q3: What are the primary mechanistic causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A3: The primary culprit is often the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (especially alcohols), or even trace amounts of water.[6] This Pd-H species can then participate in a competing catalytic cycle, leading to the hydrodehalogenation of your starting material.[2][7]
dot graph "Dehalogenation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Coupling" { label="Desired Cross-Coupling Pathway"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Dehalogenation" { label="Undesired Dehalogenation Pathway"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
ArPdX -> ArPdX_dehal [style=invis]; Pd0 -> Pd0_dehal [style=invis];
{rank=same; Pd0; Pd0_dehal;} {rank=same; ArPdX; ArPdX_dehal;} } A simplified comparison of the desired cross-coupling cycle versus the competing dehalogenation pathway.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
If you are observing a significant amount of the dehalogenated byproduct, 1-(benzyloxy)-3-fluorobenzene, in your Suzuki-Miyaura reaction, consider the following troubleshooting steps.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
dot graph "Suzuki_Troubleshooting" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="High Dehalogenation\nin Suzuki Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Ligand [label="Is your phosphine ligand bulky and electron-rich?", shape=diamond, fillcolor="#FBBC05"]; A_Ligand_Yes [label="Yes"]; A_Ligand_No [label="No"]; Sol_Ligand [label="Switch to a bulkier ligand:\nXPhos, SPhos, or RuPhos", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Q_Base [label="Are you using a strong base like an alkoxide?", shape=diamond, fillcolor="#FBBC05"]; A_Base_Yes [label="Yes"]; A_Base_No [label="No"]; Sol_Base [label="Switch to a weaker inorganic base:\nK₃PO₄, K₂CO₃, or Cs₂CO₃", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Q_Solvent [label="Are you using an alcohol or protic solvent?", shape=diamond, fillcolor="#FBBC05"]; A_Solvent_Yes [label="Yes"]; A_Solvent_No [label="No"]; Sol_Solvent [label="Use anhydrous aprotic solvents:\nToluene, Dioxane, or THF", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Q_Temp [label="Is the reaction temperature too high?", shape=diamond, fillcolor="#FBBC05"]; A_Temp_Yes [label="Yes"]; A_Temp_No [label="No"]; Sol_Temp [label="Lower the temperature and\nmonitor for longer reaction times", fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q_Ligand; Q_Ligand -> A_Ligand_No -> Sol_Ligand -> Q_Base; Q_Ligand -> A_Ligand_Yes -> Q_Base; Q_Base -> A_Base_Yes -> Sol_Base -> Q_Solvent; Q_Base -> A_Base_No -> Q_Solvent; Q_Solvent -> A_Solvent_Yes -> Sol_Solvent -> Q_Temp; Q_Solvent -> A_Solvent_No -> Q_Temp; Q_Temp -> A_Temp_Yes -> Sol_Temp -> End; Q_Temp -> A_Temp_No -> End; } A decision tree for troubleshooting dehalogenation in Suzuki-Miyaura reactions.
Parameter Optimization for Suzuki-Miyaura Coupling
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[6][8] | These ligands promote the desired reductive elimination step over the competing dehalogenation pathway. |
| Base | Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[6][9] Avoid strong alkoxide bases (e.g., NaOtBu). | Strong bases can promote the formation of Pd-H species, which are key intermediates in the dehalogenation mechanism.[10] |
| Solvent | Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[6][11] | Protic solvents like alcohols can act as a hydrogen source for the dehalogenation reaction.[2] |
| Temperature | Run the reaction at the lowest effective temperature (typically 80-100 °C). | Higher temperatures can sometimes favor the dehalogenation side reaction. |
| Degassing | Thoroughly degas all solvents and the reaction mixture. | Oxygen can lead to catalyst decomposition and side reactions. |
Issue 2: Debromination during Lithiation or Grignard Formation
Attempting to form an organometallic intermediate can be challenging, with debromination being a common failure mode.
Q: My lithiation reaction with n-BuLi results in the debrominated starting material. What's going wrong?
A: This is a common issue. The initially formed aryllithium species is likely being quenched by a proton source before it can react with your electrophile. Here are the key areas to troubleshoot:
-
Strictly Anhydrous Conditions: Grignard and lithiation reactions are extremely sensitive to moisture.[12] Ensure all glassware is flame-dried under an inert atmosphere, and use freshly distilled anhydrous solvents.
-
Temperature Control: Perform the lithium-halogen exchange at a low temperature (typically -78 °C) to improve the stability of the aryllithium intermediate.
-
Choice of Base: For deprotonation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) may be more effective and regioselective than n-BuLi.[13]
Q: I'm observing low yields and significant byproduct formation during Grignard reagent preparation. How can I improve this?
A: Low yields in Grignard formation with this substrate are often due to incomplete reaction or side reactions like Wurtz coupling.[12][14]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[12] Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane.[12][15]
-
Slow Addition: Add the solution of this compound dropwise to the activated magnesium suspension. This helps to maintain a low concentration of the aryl bromide, minimizing the Wurtz coupling side reaction where the Grignard reagent reacts with the starting material.[12][14]
-
Alternative Methods: Consider a Br/Mg exchange reaction using a "Turbo-Grignard" reagent like i-PrMgCl·LiCl. This can often proceed under milder conditions with better yields.[14]
Recommended Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a general starting point for coupling this compound with an arylboronic acid, employing conditions known to suppress dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
SPhos (0.022 equiv)
-
K₃PO₄ (2.0 equiv)[6]
-
Anhydrous Toluene/Water (10:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.[6]
-
In a separate vial, prepare the catalyst by adding Pd₂(dba)₃ and SPhos.
-
Add the catalyst mixture to the Schlenk flask.
-
Add the degassed toluene/water solvent mixture.
-
Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.[6]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)[4]
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl bromide, amine, and sodium tert-butoxide in a dry reaction vessel.[4]
-
Add the Pd₂(dba)₃ and XPhos.[4]
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction for 12-24 hours.
-
After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Disclaimer: These protocols are intended as a starting point. Optimization of reaction conditions may be necessary for specific substrates and scales.
References
- 1. benchchem.com [benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
challenges in the deprotection of the benzyloxy group in 4-(Benzyloxy)-1-bromo-2-fluorobenzene products
Welcome to the dedicated technical support guide for navigating the challenges associated with the deprotection of the benzyloxy group in 4-(benzyloxy)-1-bromo-2-fluorobenzene. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties with this specific, yet common, synthetic transformation. Our goal is to provide you with in-depth troubleshooting strategies, frequently asked questions (FAQs), and a foundational understanding of the underlying chemical principles to empower you to overcome these hurdles in your own laboratory.
The deprotection of a benzyl ether in the presence of sensitive functionalities, such as aryl halides, is a delicate operation that often requires careful optimization to avoid unwanted side reactions. This guide is structured to walk you through the common pitfalls and provide you with a logical framework for troubleshooting and method development.
Troubleshooting Guide: From Problem to Solution
The primary challenge in the deprotection of this compound is the potential for dehalogenation, particularly debromination, which can occur concurrently with the desired cleavage of the benzyl ether. The following sections are designed to help you diagnose and resolve these issues.
Visualizing the Deprotection Challenge
The diagram below illustrates the desired reaction and the major potential side reaction that can complicate this synthetic step.
Caption: Desired debenzylation versus the undesired side reaction.
Section 1: Catalytic Hydrogenolysis - The Workhorse Method and Its Pitfalls
Catalytic hydrogenolysis is often the first choice for benzyl ether deprotection due to its clean nature and the mildness of the reaction conditions. However, with a substrate like this compound, the choice of catalyst, solvent, and additives is critical.
Problem 1: Low Conversion or Stalled Reaction
Symptoms:
-
Incomplete consumption of starting material even after prolonged reaction times.
-
No significant product formation observed by TLC or LC-MS.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivation: The catalyst, typically Palladium on Carbon (Pd/C), can be poisoned by impurities in the starting material, solvent, or hydrogen gas.
-
Solution: Ensure the purity of your starting material. Recrystallization or flash chromatography may be necessary. Use high-purity solvents and hydrogen. Consider using a fresh batch of catalyst.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate.
-
Solution: Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). Be aware that excessive catalyst can sometimes promote side reactions.
-
-
Poor Catalyst Dispersion: The catalyst may not be well-dispersed in the reaction mixture, leading to a low effective surface area.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended.
-
Problem 2: Significant Debromination
Symptoms:
-
Formation of a significant amount of 3-fluorophenol alongside the desired 4-bromo-3-fluorophenol.
Potential Causes & Troubleshooting Steps:
-
Overly Active Catalyst: Standard Pd/C is often too active and can readily cleave the C-Br bond.
-
Solution 1: Use a Less Active Catalyst: Consider switching to a different catalyst system. Platinum-based catalysts, such as Platinum(IV) oxide (PtO2), are often less prone to causing dehalogenation. Raney Nickel can also be an option, but its reactivity should be carefully evaluated.
-
Solution 2: Modify the Catalyst: The activity of Pd/C can be attenuated. The use of additives, sometimes referred to as "catalyst poisons" in a controlled manner, can selectively inhibit the dehalogenation reaction.
-
Protocol: Add a small amount of a catalyst moderator like quinoline or diethylamine to the reaction mixture before introducing the catalyst. Start with a very small amount (e.g., 0.1-1 mol%) and optimize as needed.
-
-
-
Reaction Conditions Promoting Dehalogenation: The choice of solvent and the presence of an acid or base can influence the rate of dehalogenation.
-
Solution:
-
Solvent Choice: Protic solvents like ethanol or methanol are commonly used, but in some cases, a less polar solvent like ethyl acetate or THF might suppress dehalogenation.
-
pH Control: The presence of acidic byproducts can accelerate dehalogenation. Adding a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can sometimes be beneficial. However, be cautious as a base can also affect the catalyst's activity.
-
-
Data Summary: Catalyst and Condition Selection for Hydrogenolysis
| Catalyst | Typical Loading (w/w %) | Common Solvents | Key Advantages | Potential Drawbacks |
| Pd/C | 5-10% | Methanol, Ethanol, Ethyl Acetate | High activity for debenzylation | High risk of debromination |
| PtO2 | 1-5% | Acetic Acid, Ethanol | Lower propensity for dehalogenation | May require acidic conditions |
| Raney Ni | 10-50% | Ethanol, Methanol | Cost-effective | Can be pyrophoric, variable activity |
Section 2: Alternative Deprotection Strategies
When catalytic hydrogenolysis proves to be problematic, several alternative methods can be employed.
Method 1: Transfer Hydrogenation
Transfer hydrogenation is a milder alternative to using high-pressure hydrogen gas. A hydrogen donor is used in the presence of a catalyst.
Recommended Protocol:
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add a hydrogen donor. Common choices include ammonium formate, cyclohexene, or 1,4-cyclohexadiene. A typical excess is 5-10 equivalents.
-
Add the catalyst, typically 10% Pd/C.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the catalyst and remove the solvent in vacuo.
-
Purify the product by standard methods.
Troubleshooting:
-
If debromination is still an issue, try a lower temperature or a different hydrogen donor. The reactivity can be tuned by the choice of the donor.
Method 2: Acid-Catalyzed Cleavage
Strong acids can cleave benzyl ethers. This method avoids the use of heavy metal catalysts and the risk of dehalogenation.
Recommended Protocol:
-
Dissolve the starting material in a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).
-
Cool the solution in an ice bath.
-
Add a strong Lewis acid, such as boron tribromide (BBr3) or trimethylsilyl iodide (TMSI).
-
Stir the reaction at low temperature and allow it to slowly warm to room temperature. Monitor the reaction progress carefully.
-
Quench the reaction by slowly adding methanol or water.
-
Perform an aqueous workup to remove the acid and purify the product.
Troubleshooting:
-
Incomplete reaction: Increase the equivalents of the Lewis acid or the reaction time.
-
Side reactions with other functional groups: This method is harsh and may not be suitable for complex molecules with other acid-labile groups.
Decision-Making Workflow for Deprotection Method Selection
Caption: A decision-making workflow for selecting a deprotection method.
Frequently Asked Questions (FAQs)
Q1: Why is debromination such a common side reaction in this specific molecule?
A1: The Carbon-Bromine (C-Br) bond on an aromatic ring is susceptible to cleavage under hydrogenolysis conditions, a reaction known as hydrodehalogenation. The ease of this cleavage is influenced by the electronic nature of the aromatic ring and the specific catalyst used. Palladium catalysts are particularly efficient at oxidative addition into the C-Br bond, which is a key step in the hydrodehalogenation pathway. The presence of the fluorine and the hydroxyl group (after debenzylation) can further influence the electronic properties of the ring, affecting the rate of this side reaction.
Q2: Can I use H-Cube or other flow chemistry systems for this deprotection?
A2: Yes, flow chemistry can be an excellent option for this transformation. The precise control over temperature, pressure, and residence time in a flow reactor can allow for fine-tuning of the reaction conditions to favor debenzylation over dehalogenation. You can often screen a wider range of conditions more rapidly and safely compared to batch reactions. It is recommended to start with a packed bed of a less reactive catalyst and carefully increase the temperature and pressure.
Q3: Are there any other functional groups I should be worried about during the deprotection?
A3: While the primary concern is the C-Br bond, you should always consider the stability of other functional groups in your molecule. For instance, if your molecule contains nitro groups, they will likely be reduced to amines under catalytic hydrogenation conditions. Esters and amides are generally stable, but very harsh acidic or basic conditions can affect them.
Q4: I am observing a mixture of products and it's difficult to separate them. Any suggestions?
A4: The polarity of the starting material, desired product, and the debrominated byproduct can be quite similar, making chromatographic separation challenging.
-
Optimization is key: The best approach is to optimize the reaction to minimize the formation of the byproduct.
-
Derivatization: If separation is still difficult, you could consider a derivatization strategy. For example, you could protect the hydroxyl group of the product mixture with a bulky protecting group, which might alter the chromatographic properties enough to allow for separation.
Navigating Exotherms in Large-Scale Preparations of 4-(Benzyloxy)-1-bromo-2-fluorobenzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the large-scale synthesis of 4-(Benzyloxy)-1-bromo-2-fluorobenzene. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure the safety, efficiency, and success of your preparations.
Introduction: The Challenge of Exothermic Control
The synthesis of this compound, a key intermediate in pharmaceutical and materials science, is often achieved via a Williamson ether synthesis.[1][2] This reaction, while robust, involves the deprotonation of a phenol followed by nucleophilic substitution, steps that can be significantly exothermic, especially at scale. Uncontrolled exotherms can lead to dangerous temperature and pressure increases, solvent boiling, side product formation, and compromised batch integrity. This guide is designed to provide a comprehensive framework for understanding, predicting, and managing these thermal hazards.
Part 1: Frequently Asked Questions (FAQs)
Here we address common queries regarding the synthesis and exotherm management.
Q1: What is the primary cause of the exotherm in this synthesis?
A1: The primary exotherm stems from two key steps in the Williamson ether synthesis pathway:
-
Deprotonation: The reaction of the starting phenol (4-bromo-3-fluorophenol) with a strong base like sodium hydride (NaH) to form the corresponding phenoxide is highly exothermic.[3] This is an acid-base neutralization reaction that releases significant heat.
-
Nucleophilic Substitution (SN2): The subsequent reaction of the phenoxide with benzyl bromide is also exothermic, although generally less so than the initial deprotonation.[1][4]
Q2: Which base is recommended for large-scale synthesis and why?
A2: The choice of base is critical for controlling the reaction rate and exotherm.
| Base | Advantages | Disadvantages & Mitigation |
| Sodium Hydride (NaH) | A very strong, non-nucleophilic base that drives the deprotonation to completion.[5] | Highly reactive with water and protic solvents, generating flammable hydrogen gas.[3][6] The exotherm upon addition can be rapid and difficult to control. Mitigation: Use as a 60% dispersion in mineral oil, perform slow, portion-wise or subsurface addition at low temperatures (0-5 °C), and ensure a robust inert atmosphere.[7] |
| Potassium Carbonate (K₂CO₃) | A milder, less hazardous base that is easier to handle.[8] | The reaction is slower and often requires heating to 60-80°C to achieve a reasonable rate, which can introduce its own set of thermal control challenges.[5][8] Mitigation: Ensure adequate heat transfer capacity in the reactor and monitor the internal temperature closely during the ramp-up and hold phases. |
For large-scale operations where safety and control are paramount, potassium carbonate is often preferred despite the longer reaction times, as it presents a more manageable thermal profile. However, with appropriate engineering controls and a thorough understanding of the process, NaH can be used safely and efficiently.
Q3: How does solvent choice impact exotherm management?
A3: The solvent plays a crucial role in heat dissipation and reaction kinetics.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are effective at dissolving the reactants, which can lead to faster reaction rates and, consequently, more rapid heat generation.[5] It is critical to note that mixtures of sodium hydride and DMF can undergo hazardous thermal decomposition at elevated temperatures.[9][10]
-
Ethers (e.g., THF): Often used with NaH, THF has a lower boiling point, which can act as a safety buffer (reflux cooling) but also poses a risk of solvent loss if the exotherm is not controlled.
-
Phase-Transfer Catalysis (PTC): Using a system like potassium hydroxide (KOH) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system (e.g., toluene/water) can offer better control by regulating the transport of the phenoxide into the organic phase.[5]
Q4: What are the key signs of a runaway reaction, and what immediate actions should be taken?
A4: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure.
-
Signs: A sudden spike in the internal temperature that outpaces the cooling system's capacity, a rapid increase in pressure, vigorous boiling or foaming of the reaction mixture, and changes in color or viscosity.
-
Immediate Actions:
-
Stop all reagent addition immediately.
-
Maximize cooling to the reactor jacket.
-
If available, activate an emergency quenching system.
-
Alert all personnel and prepare for an emergency shutdown.
-
Part 2: Troubleshooting Guide for Exotherm Control
This section provides a structured approach to diagnosing and resolving common issues related to exothermic events during the synthesis.
Issue 1: Rapid Temperature Spike During Base Addition (Specifically NaH)
Possible Causes:
-
Addition rate is too fast: The rate of heat generation is exceeding the heat removal capacity of the reactor.
-
Localized concentration of NaH: Poor mixing is leading to "hot spots" where the reaction is proceeding much faster.
-
Moisture in the reactor or reagents: Water reacts violently with NaH, causing a rapid exotherm and hydrogen gas evolution.[6]
Solutions:
-
Control the Addition Rate: Implement a slow, controlled addition of the NaH dispersion. For larger scales, consider subsurface addition to improve dispersion and heat transfer.
-
Improve Agitation: Ensure the reactor's agitator is operating at a speed sufficient to maintain a homogenous slurry and prevent the settling of NaH.
-
Strict Anhydrous Conditions: Thoroughly dry all glassware and solvents before use.[5] Conduct the reaction under a robust inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Issue 2: Exotherm Continues After Reagent Addition is Complete
Possible Causes:
-
Reagent Accumulation: The reaction rate is slower than the addition rate, leading to a buildup of unreacted starting materials. This creates a significant potential for a delayed and potentially dangerous exotherm.
-
Insufficient Cooling: The reactor's cooling system is not adequate for the scale of the reaction.
Solutions:
-
Perform Calorimetry Studies: Before scaling up, use reaction calorimetry to determine the heat of reaction and the rate of heat release under your intended process conditions.[11] This data is invaluable for ensuring that the addition rate does not exceed the cooling capacity of the plant-scale reactor.
-
"Dose and Wait" Strategy: Add a small portion of the limiting reagent and monitor the temperature. The exotherm should subside before the next portion is added. This helps to prevent the accumulation of unreacted material.
-
Verify Cooling System Performance: Ensure that the reactor's heat transfer coefficient is known and that the cooling system is operating at its maximum efficiency.
Part 3: Experimental Protocols and Visualization
Recommended Large-Scale Protocol using Potassium Carbonate
This protocol prioritizes a more manageable exotherm profile for large-scale production.
Materials:
-
4-Bromo-3-fluorophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Benzyl Bromide (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Charge the reactor with 4-bromo-3-fluorophenol and anhydrous DMF.
-
Begin vigorous agitation and ensure the solids are well suspended.
-
Under an inert atmosphere, add the finely powdered potassium carbonate in portions. A mild exotherm may be observed.
-
Stir the mixture at room temperature for 30 minutes to facilitate phenoxide formation.
-
Begin controlled, dropwise addition of benzyl bromide. Monitor the internal temperature closely. The rate of addition should be such that the internal temperature does not rise more than 5-10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 60-70 °C and hold for 4-6 hours, monitoring for completion by TLC or HPLC.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water, ensuring the temperature is controlled.
-
Proceed with standard aqueous workup and purification.
Workflow for Exotherm Management
The following diagram illustrates the decision-making process for managing exotherms during the synthesis.
Caption: Decision workflow for managing exotherms in the synthesis.
Quenching Protocol for Reactions Using Sodium Hydride
Excess sodium hydride must be quenched safely before workup.
WARNING: This procedure generates flammable hydrogen gas and is exothermic. It must be performed in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Under a continuous inert gas purge to safely vent hydrogen, slowly and dropwise add isopropyl alcohol to the stirred reaction mixture.[12]
-
A vigorous evolution of gas will be observed. Maintain a slow addition rate to keep the gas evolution and exotherm under control.
-
Once the gas evolution subsides, switch to a more reactive alcohol, such as ethanol, and continue the slow, dropwise addition.[12]
-
After gas evolution has ceased with ethanol, slowly add methanol.[12]
-
Finally, very slowly and cautiously add water dropwise to quench any remaining reactive species.[13]
-
Once the quenching is complete and the mixture is homogenous, the reaction can be safely worked up.
Caption: Step-wise quenching protocol for excess sodium hydride.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. icheme.org [icheme.org]
- 12. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Benzyloxy)-1-bromo-2-fluorobenzene and 4-Methoxy-1-bromo-2-fluorobenzene
Introduction
For researchers in synthetic and medicinal chemistry, the 1-bromo-2-fluoro-4-hydroxyphenyl scaffold is a cornerstone for building complex molecular architectures found in numerous biologically active compounds.[1] The strategic placement of bromine and fluorine atoms offers distinct and regioselective handles for functionalization, most notably through palladium-catalyzed cross-coupling reactions.[1][2] To harness this scaffold's potential, the phenolic hydroxyl group must be protected. The choice of this protecting group is not a trivial decision; it profoundly impacts the reagent's stability, reactivity in coupling reactions, and the conditions required for its eventual removal.[1]
This in-depth guide provides a comparative analysis of two widely used building blocks: 4-(benzyloxy)-1-bromo-2-fluorobenzene and 4-methoxy-1-bromo-2-fluorobenzene . We will dissect the subtle yet critical differences in their reactivity, governed by the electronic and steric profiles of the benzyloxy (Bn) versus the methoxy (Me) group. This analysis is supported by comparative experimental data and detailed protocols to empower scientists to make informed decisions for their specific synthetic strategies.
Section 1: Electronic and Steric Profile Comparison
The reactivity of an aromatic ring is dictated by the electronic nature and physical size of its substituents. While both benzyloxy and methoxy groups are oxygen-linked ethers, their influence on the phenyl ring is distinct.
-
Electronic Effects : Both the benzyloxy and methoxy groups are electron-donating through resonance, where the oxygen's lone pair delocalizes into the aromatic ring.[3][4] This effect increases the electron density on the ring, particularly at the ortho and para positions. Concurrently, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect through the sigma bond.[4] For both groups, the resonance effect typically dominates, making them net electron-donating groups that activate the ring towards electrophilic substitution and influence the oxidative addition step in cross-coupling reactions.[3][4] The primary electronic difference is subtle, but the additional phenyl ring in the benzyloxy group can slightly modulate the electron density compared to the simple methyl group.
-
Steric Hindrance : The most significant difference between the two groups is their size. The methoxy group is relatively small. In contrast, the benzyloxy group, with its bulky phenylmethyl moiety, presents considerable steric hindrance.[5] This steric bulk can impede the approach of large reagents, such as palladium catalyst complexes, to the nearby reactive sites, namely the C-Br bond at position 1 and the C-F bond at position 2.[6] This has direct consequences on reaction rates and achievable yields in sterically demanding transformations.[5]
Section 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary application for both molecules is the functionalization of the C-Br bond via palladium-catalyzed cross-coupling reactions.[2] The performance in two of the most common transformations, the Suzuki-Miyaura and Buchwald-Hartwig reactions, serves as an excellent benchmark for their relative reactivity.
Data Presentation: Performance in Cross-Coupling Reactions
The following data, summarized from analogous systems, provides a predictive framework for the expected performance of each reagent.[7]
| Coupling Reaction | Reagent | Protecting Group | Typical Yield (%) | Key Considerations |
| Suzuki-Miyaura | This compound | Benzyl (Bn) | 85 - 95 | Generally provides high yields. The bulky Bn group can sometimes necessitate more robust catalyst systems.[1][7] |
| Suzuki-Miyaura | 4-Methoxy-1-bromo-2-fluorobenzene | Methyl (Me) | 80 - 90 | Consistently good yields. Less steric hindrance allows for facile catalyst approach.[1] |
| Buchwald-Hartwig Amination | This compound | Benzyl (Bn) | 80 - 90 | High yields are achievable. Catalyst selection is key to overcoming potential steric hindrance. |
| Buchwald-Hartwig Amination | 4-Methoxy-1-bromo-2-fluorobenzene | Methyl (Me) | 75 - 85 | Good yields, though sometimes slightly lower than the benzyl-protected analog in certain systems.[1] |
Analysis of Reactivity:
In Suzuki-Miyaura couplings, both substrates generally afford high yields.[1] The slightly higher reported yields for the benzyloxy-protected compound may seem counterintuitive given the steric hindrance. However, this can often be attributed to optimized reaction conditions using modern, bulky phosphine ligands that form highly active, albeit sterically demanding, palladium complexes. These advanced catalyst systems are adept at overcoming the steric challenge posed by the benzyloxy group.[8]
For Buchwald-Hartwig aminations, the steric factor can be more pronounced, occasionally leading to slightly lower yields for the benzyloxy compound if the amine coupling partner is also bulky.[1] The choice of ligand and catalyst is paramount to achieving high efficiency.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for either substrate and must be optimized for specific coupling partners.
-
Preparation : In a dry Schlenk flask, combine the aryl bromide (4-(benzyloxy)- or 4-methoxy-1-bromo-2-fluorobenzene, 1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Degassing : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition : Add a degassed 2:1 mixture of toluene and water (to a concentration of 0.2 M with respect to the aryl bromide).
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.) to the flask under a positive pressure of argon.
-
Reaction : Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 3: The Critical Differentiator: Deprotection Strategy
While reactivity in coupling reactions is a key consideration, the ultimate synthetic goal often involves cleaving the ether to reveal the free phenol. This step represents the most critical and practical difference between the two reagents.
-
This compound : The benzyl ether is a classic protecting group. Its primary advantage is the ability to be cleaved under mild conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C). This method is highly efficient and clean, yielding the desired phenol and toluene as the only byproduct.[9] However, its major drawback is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or nitro groups, which would be reduced under the reaction conditions.
-
4-Methoxy-1-bromo-2-fluorobenzene : The methyl ether is generally considered a permanent functional group, not a protecting group. Its cleavage requires harsh, highly reactive reagents, most commonly strong Lewis acids like boron tribromide (BBr₃) .[1] These conditions are often incompatible with complex molecules containing sensitive functional groups, severely limiting its application in the later stages of a synthesis.
Data Presentation: Comparison of Deprotection Methods
| Reagent | Deprotection Method | Conditions | Advantages | Disadvantages |
| Benzyloxy | Catalytic Hydrogenolysis | H₂ (1 atm), Pd/C (10 mol%), MeOH/EtOAc, rt | Very mild, high-yielding, clean. | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups, etc.).[1] |
| Methoxy | Lewis Acid Cleavage | BBr₃, CH₂Cl₂, -78 °C to rt | Effective for robust molecules. | Extremely harsh conditions, low functional group tolerance, stoichiometric toxic reagent.[1] |
Section 4: Decision-Making Workflow
The choice between these two reagents is a strategic one based on the overall synthetic plan. The following workflow provides a logical guide for reagent selection.
Section 5: Conclusion and Recommendations
Both This compound and 4-methoxy-1-bromo-2-fluorobenzene are highly valuable building blocks for introducing the 2-fluoro-4-hydroxyphenyl moiety. Their reactivity in common cross-coupling reactions is comparable, with both providing good to excellent yields under optimized conditions.
The decision to use one over the other should be primarily driven by the long-term synthetic strategy:
-
Choose 4-methoxy-1-bromo-2-fluorobenzene when the methoxy group is a permanent feature of the final target molecule. Its smaller size and robust nature make it ideal when no subsequent cleavage is required.
-
Choose this compound when the ultimate goal is the free phenol. The benzyl group serves as a reliable protecting group that can be removed under mild hydrogenolysis conditions, provided the substrate is compatible. This offers a strategic advantage in the synthesis of complex molecules where functional group tolerance is paramount.[1]
By carefully considering the steric profile, coupling reaction efficiency, and, most importantly, the deprotection endgame, researchers can confidently select the appropriate reagent to streamline their synthetic endeavors and accelerate the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-(Benzyloxy)-1-bromo-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The functionalization of complex aromatic scaffolds is often achieved through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of various palladium catalyst systems for the cross-coupling of 4-(benzyloxy)-1-bromo-2-fluorobenzene, a versatile building block for advanced molecular architectures.
The unique substitution pattern of this compound, featuring a bulky, electron-donating benzyloxy group and an electron-withdrawing fluorine atom, presents distinct challenges and opportunities in catalyst selection and reaction optimization. The C-Br bond is the primary site for oxidative addition in most palladium-catalyzed cross-coupling reactions.[1] This guide will delve into the nuances of catalyst performance, offering experimental insights and detailed protocols to aid in the rational selection of the optimal catalytic system for your synthetic endeavors.
The Challenge: Steric Hindrance and Electronic Effects
The cross-coupling of this compound is influenced by a combination of steric and electronic factors. The bulky benzyloxy group can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the rate-determining oxidative addition step. Electronically, the benzyloxy group is electron-donating, which can also decrease the rate of oxidative addition. Conversely, the fluorine atom is electron-withdrawing, which can have a counteracting effect.[1] A successful catalyst system must be able to overcome these challenges to achieve high efficiency and yield.
Comparative Analysis of Palladium Catalyst Systems
The choice of the palladium catalyst, particularly the ligand sphere around the metal center, is critical for achieving successful cross-coupling with this substrate. We will compare three major classes of palladium catalysts: traditional phosphine ligand-based catalysts, catalysts with bulky, electron-rich phosphine ligands (Buchwald-type), and N-heterocyclic carbene (NHC) ligated catalysts.
Due to the limited availability of direct head-to-head comparative studies on this compound, the following performance data is based on reactions with structurally analogous substrates. This provides a predictive framework for catalyst selection.[2]
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Analogous Aryl Bromides
| Catalyst System | Aryl Bromide Substrate | Coupling Partner | Base / Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 1-Bromo-2-fluoro-4-methoxybenzene | Phenylboronic acid | K₂CO₃ / Dioxane/H₂O | 100 | 95 | [2] |
| Pd(OAc)₂ / XPhos | 2-Bromo-1,4-difluorobenzene | Aniline | Cs₂CO₃ / Toluene | 110 | 90 | [2] |
| Acenaphthoimidazolylidene Pd Complex | Sterically hindered aryl bromides | Sterically hindered arylboronic acids | t-BuOK / Dioxane | RT-80 | >99 | [3] |
Traditional Catalysts: The Workhorse - Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a widely used, commercially available catalyst that has been successfully employed in a vast number of cross-coupling reactions.
-
Advantages: Readily available, relatively inexpensive, and effective for a wide range of substrates.
-
Disadvantages: Can be sensitive to air and moisture, may require higher catalyst loadings and elevated temperatures, and can be less effective for sterically hindered or electron-rich substrates. For the Suzuki-Miyaura coupling of a close analog, 1-bromo-2-fluoro-4-methoxybenzene, a high yield of 95% was achieved, but at a relatively high temperature of 100 °C.[2]
Buchwald Ligands and Precatalysts: The Game Changer
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling. Ligands such as XPhos, SPhos, and RuPhos, often used in conjunction with palladium sources like Pd(OAc)₂ or as pre-formed, air-stable precatalysts (e.g., XPhos Pd G3), have demonstrated exceptional activity.
-
Advantages: High reactivity, allowing for lower catalyst loadings and milder reaction conditions. They are particularly effective for challenging substrates, including sterically hindered and electron-rich aryl halides.[4] In a Buchwald-Hartwig amination of 2-bromo-1,4-difluorobenzene, a catalyst system employing the XPhos ligand achieved a 90% yield.[2]
-
Disadvantages: Higher cost compared to traditional phosphine ligands.
N-Heterocyclic Carbene (NHC) Ligands: The New Frontier
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. They form highly stable and active catalysts that can overcome many of the limitations of phosphine-based systems.
-
Advantages: Strong σ-donating ability and steric tuneability lead to highly active and stable catalysts. They have shown remarkable performance in the coupling of sterically demanding substrates, often at room temperature.[3] For example, acenaphthoimidazolylidene palladium complexes have been shown to be highly efficient for the Suzuki-Miyaura coupling of sterically hindered substrates, achieving yields of over 99%.[3]
-
Disadvantages: The synthesis of complex NHC ligands can be challenging, and their cost can be a consideration.
Experimental Protocols
The following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid, adaptable for catalyst screening.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5][6]
Visualizing the Process
To better understand the underlying chemistry and experimental design, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
A Comparative Guide to the Structural Validation of 4-(Benzyloxy)-1-bromo-2-fluorobenzene Derivatives Using 2D NMR
In the synthesis of complex pharmaceutical intermediates and fine chemicals, the unambiguous structural confirmation of novel molecules is a cornerstone of rigorous scientific practice. For substituted aromatic compounds like 4-(benzyloxy)-1-bromo-2-fluorobenzene and its derivatives, the substitution pattern on the benzene ring can be challenging to confirm definitively with 1D Nuclear Magnetic Resonance (NMR) alone. The presence of a fluorine atom introduces complex splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F couplings, which can obscure the straightforward interpretation of spectra. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques for the precise structural elucidation of these challenging molecules, grounded in experimental data and established principles.
The strategic application of 2D NMR spectroscopy provides a robust framework for overcoming the limitations of 1D methods. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable tools that allow for the unequivocal assignment of proton and carbon signals, and provide insights into the spatial arrangement of atoms.
The Challenge: Ambiguity in 1D NMR of Fluorinated Aromatics
The primary difficulty in analyzing the structure of this compound derivatives lies in the influence of the fluorine substituent on the NMR spectra. Fluorine (¹⁹F) is a spin-½ nucleus with 100% natural abundance, leading to significant coupling with neighboring protons and carbons.[1] These couplings, which can extend over several bonds, complicate the multiplicity of signals in both ¹H and ¹³C NMR spectra, making direct assignment based on chemical shifts and simple splitting patterns unreliable.[2][3] For instance, what might appear as a simple doublet in a non-fluorinated analogue could become a complex doublet of doublets or a multiplet, making it difficult to distinguish between isomers.
Comparative Analysis of 2D NMR Techniques for Structural Validation
To resolve these ambiguities, a suite of 2D NMR experiments is employed. Each experiment provides a unique set of correlations that, when combined, create a self-validating system for structural determination.
HSQC: Mapping Direct Proton-Carbon Connectivity
The Heteronuclear Single Quantum Coherence (HSQC) experiment is the foundational step in the 2D NMR analysis of these derivatives. It correlates the chemical shifts of protons directly attached to carbon atoms.[4] This allows for the unambiguous assignment of protonated carbons in the molecule.
-
Expert Insight: For this compound, the HSQC spectrum will clearly distinguish the aromatic C-H signals from the benzylic -CH₂- signal. This initial mapping is crucial for the subsequent interpretation of long-range correlations.
HMBC: Unveiling the Carbon Skeleton Through Long-Range Couplings
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the substitution pattern on the benzene ring. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[4]
-
Causality in Experimental Choice: By observing the long-range correlations from the aromatic protons, one can piece together the connectivity of the entire aromatic system. For example, the proton at position 3 (H-3) would be expected to show correlations to the carbon bearing the fluorine (C-2), the carbon bearing the benzyloxy group (C-4), and the carbon at position 5 (C-5). The absence or presence of specific correlations provides definitive evidence for the substitution pattern. The magnitude of the C-F coupling constants can also provide valuable structural information.[5][6][7]
COSY: Tracing Proton-Proton Networks
While often a starting point, the Correlation Spectroscopy (COSY) experiment, which shows correlations between J-coupled protons, can have limited utility for highly substituted benzenes where protons may be isolated. However, for derivatives with adjacent protons, it can confirm their connectivity.
NOESY: Probing Through-Space Proximity
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, irrespective of their bonding connectivity.[8] This is particularly useful for determining the relative orientation of substituents.
-
Application in Conformational Analysis: In the case of this compound, a NOESY experiment can reveal correlations between the benzylic protons of the benzyloxy group and the aromatic proton at position 5, confirming the proximity of these groups and providing insights into the preferred conformation of the molecule.[9]
Data Presentation: A Comparative Look at Spectral Data
While specific experimental data for this compound is not widely available in public databases, we can analyze the expected spectral features by comparing it to structurally similar compounds.[10][11]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Bromo-2-fluoroanisole | 7.38-7.34 (m, 2H), 6.79-6.75 (m, 2H), 3.77 (s, 3H)[10] | 155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.2[10] |
| 1-Bromo-4-(benzyloxy)benzene | 7.26 (d, J = 9.2 Hz, 2H), 6.68 (d, J = 9.2 Hz, 2H), 4.87 (s, 2H)[10] | 158.3, 132.2, 116.3, 112.6, 70.1[10] |
| This compound (Predicted) | Aromatic protons expected in the 6.8-7.5 ppm range with complex splitting due to H-F coupling. Benzylic protons around 5.0 ppm. | Aromatic carbons expected in the 110-160 ppm range. The carbon attached to fluorine will show a large ¹JCF coupling.[12] |
Experimental Protocols: A Self-Validating Workflow
The following detailed protocols outline a robust workflow for the structural validation of this compound derivatives.
Sample Preparation
-
Dissolve 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[10]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[10]
1D NMR Spectroscopy
-
¹H NMR: Record on a 400 MHz or higher spectrometer. Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[12]
-
¹³C NMR: Acquire on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary. Employ proton decoupling to simplify the spectrum.[10][12]
-
¹⁹F NMR: If available, a ¹⁹F NMR spectrum can provide valuable information about the fluorine environment.[13]
2D NMR Spectroscopy
-
HSQC: Acquire a standard gradient-selected HSQC experiment to correlate one-bond ¹H-¹³C connections.
-
HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.[4]
-
NOESY: Acquire a phase-sensitive NOESY experiment with a mixing time appropriate for the size of the molecule (e.g., 500-800 ms) to observe through-space correlations.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural elucidation process using 2D NMR.
Caption: Workflow for 2D NMR-based structure elucidation.
Caption: Key HMBC correlations for confirming the substitution pattern.
Conclusion
The structural validation of this compound derivatives necessitates a multi-technique approach centered on 2D NMR spectroscopy. While 1D NMR provides initial insights, the complexities introduced by fluorine coupling demand the correlational data provided by HSQC, HMBC, and NOESY experiments. This integrated workflow not only allows for the unambiguous assignment of all proton and carbon signals but also provides a self-validating system that ensures the scientific integrity of the structural assignment. By understanding the causality behind the choice of each experiment and the unique information it provides, researchers can confidently and accurately characterize these important synthetic intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ekwan.github.io [ekwan.github.io]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
A Cost-Benefit Analysis of 4-(Benzyloxy)-1-bromo-2-fluorobenzene in Complex Synthesis
A Senior Application Scientist's Guide to Strategic Reagent Selection
For researchers, scientists, and drug development professionals, the selection of a building block is not merely a matter of acquiring a starting material; it is a strategic decision that reverberates through an entire synthetic campaign. The choice impacts cost, reaction efficiency, purification challenges, and, most critically, the compatibility of subsequent chemical transformations. 4-(Benzyloxy)-1-bromo-2-fluorobenzene is a versatile reagent that provides access to the valuable 2-fluoro-4-hydroxyphenyl scaffold, a motif present in numerous biologically active compounds.[1][2] This guide presents a cost-benefit analysis of using this benzyl-protected reagent, comparing it with common alternatives to inform a logical and evidence-based selection process.
The Synthetic Utility and Inherent Cost of this compound
The primary value of this reagent lies in its trifunctional nature: a benzyloxy-protected phenol, a bromine atom primed for cross-coupling, and a fluorine atom that modulates the ring's electronics and can offer desirable pharmacokinetic properties in a final drug candidate.[2]
The most straightforward factor in our analysis is the direct procurement cost. The reagent is commercially available from several suppliers, though it is a specialty chemical with a corresponding price point.
Table 1: Commercial Pricing of this compound
| Supplier | Quantity | Price (EUR) | Price (USD) | Purity |
|---|---|---|---|---|
| CymitQuimica | 5 g | €77.00 | - | 98% |
| CymitQuimica | 25 g | €194.00 | - | 98% |
| CymitQuimica | 100 g | €604.00 | - | 98% |
| Sunway Pharm Ltd | 5 g | - | $43.00 | 97% |
| Sunway Pharm Ltd | 10 g | - | $75.00 | 97% |
| Sunway Pharm Ltd | 25 g | - | $173.00 | 97% |
| Thermo Fisher Scientific | 25 g | - | Inquire | 98% |
Note: Prices are subject to change and may not include shipping and handling. Data sourced from supplier websites.[3][4][5][6]
For larger-scale campaigns or when cost is a primary driver, in-house synthesis is a viable alternative. The most common route is a two-step process.[7] This pathway's cost is determined by the price of starting materials, solvents, reagents, and the labor associated with execution and purification.
-
Williamson Ether Synthesis: 4-Fluorophenol is deprotonated with a base and reacted with benzyl bromide.[7]
-
Electrophilic Aromatic Bromination: The resulting 4-benzyloxy-1-fluorobenzene is selectively brominated at the position ortho to the activating benzyloxy group using an electrophilic bromine source like N-Bromosuccinimide (NBS).[7]
The primary cost-benefit consideration here is scale. For small quantities needed for initial discovery efforts, purchasing is often more time and cost-effective. For process development and scale-up, in-house synthesis becomes increasingly attractive.
Performance Analysis: The Benzyl Group in Action
The choice of the benzyl (Bn) protecting group is the central element of this reagent's utility and its primary trade-off.
Benefits:
-
Stability: Benzyl ethers are robust and stable under a wide range of conditions, including many acidic and basic media, making them compatible with numerous synthetic transformations.[8]
-
High Yields in Coupling: The benzyloxy group is an effective ortho-, para-director, and in this scaffold, it activates the ring for cross-coupling reactions, generally leading to high yields in transformations like Suzuki-Miyaura coupling.[1]
Costs (Drawbacks):
-
Deprotection Incompatibility: The most significant drawback is the condition required for deprotection. The standard method, catalytic hydrogenation (H₂, Pd/C), is highly efficient but is completely incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some other aromatic halides.[1][9] This lack of orthogonality can dictate the entire synthetic strategy, forcing chemists to introduce such groups after the deprotection step.
-
Harsh Alternative Deprotections: While alternatives to hydrogenation exist, they often involve harsh reagents like strong Lewis acids (e.g., BBr₃) or oxidative conditions that may not be suitable for complex, sensitive substrates.[9]
A Comparative Guide to Alternative Protecting Groups
The cost-benefit of the benzyl group is best understood in comparison to other common protecting groups for the 2-bromo-1-fluoro-4-hydroxyphenyl core. The key difference lies in the deprotection step, which represents the "cost" paid at the end of the synthesis.
Table 2: Comparative Performance of Protected Aryl Bromide Reagents
| Protecting Group | Reagent Name | Typical Suzuki Yield (%) | Deprotection Method | Key Advantage | Major Disadvantage / "Cost" |
|---|---|---|---|---|---|
| Benzyl (Bn) | This compound | 85-95 | H₂, Pd/C | High coupling yields; stable group. | Deprotection incompatible with reducible groups.[1] |
| Methyl (Me) | 4-Methoxy-2-bromo-1-fluorobenzene | 75-85 | BBr₃, CH₂Cl₂, low temp. | Very stable; inexpensive starting material. | Extremely harsh deprotection; BBr₃ is corrosive and moisture-sensitive.[1][10] |
| tert-Butyl (t-Bu) | 4-(tert-Butoxy)-2-bromo-1-fluorobenzene | 70-80 | TFA, CH₂Cl₂, RT | Mild, acid-labile deprotection with volatile byproducts. | Lower coupling yields due to steric hindrance; incompatible with other acid-sensitive groups.[1] |
| Methoxymethyl (MOM) | 2-Bromo-1-fluoro-4-(methoxymethoxy)benzene | 75-85 | Mild acid (e.g., HCl in THF/H₂O) | Mild acidic deprotection. | Can be less stable than other ethers to certain conditions. |
This comparison highlights the central trade-off: the robust, high-yielding benzyl-protected reagent requires a deprotection step with significant functional group limitations. In contrast, alternatives like the tert-butyl ether offer milder, more orthogonal deprotection at the potential expense of slightly lower yields in the preceding coupling reactions.[1]
Experimental Protocols: A Self-Validating System
Trustworthiness in synthesis comes from robust, reproducible protocols. Below are methodologies for a key cross-coupling reaction and the critical deprotection steps.
This protocol describes a standard palladium-catalyzed cross-coupling reaction to form a C-C bond.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol details the most common method for cleaving the benzyl ether to reveal the free phenol.
Materials:
-
Benzyloxy-protected compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~10 mol%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyloxy-protected compound in EtOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under a gentle stream of inert gas.
-
Seal the flask, evacuate the atmosphere, and backfill with H₂ gas. Repeat this process three times.
-
Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
Conclusion
The cost-benefit analysis of this compound is a nuanced exercise. Its direct financial cost is significant, though this can be mitigated by in-house synthesis on a larger scale. The true "cost" is chemical, embodied in the limitations of its deprotection. The benzyl ether offers high stability and excellent performance in key bond-forming reactions, making it a superb choice for many synthetic routes. However, the benefit of this stability must be weighed against the potential incompatibility of catalytic hydrogenation with other functional groups in the molecule.
For synthetic targets devoid of reducible moieties, this compound remains a premier choice. For molecules rich in alkenes, alkynes, or other sensitive groups, the "cheaper" deprotection offered by alternatives like the tert-butyl or MOM-protected analogues may provide a more efficient and successful overall pathway, even if intermediate yields are slightly compromised. The optimal choice is therefore not universal but is instead dictated by the unique chemical landscape of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound - CAS:185346-79-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-(Benzyloxy)-bromo-fluoro-benzene Isomers
For researchers engaged in the synthesis of fine chemicals and the development of novel pharmaceutical agents, the precise structural elucidation of molecular isomers is a non-negotiable cornerstone of the scientific process. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to differentiate three common isomers of benzyloxy-bromo-fluoro-benzene:
-
Isomer 1: 4-(Benzyloxy)-1-bromo-2-fluorobenzene
-
Isomer 2: 2-(Benzyloxy)-1-bromo-4-fluorobenzene
-
Isomer 3: 1-(Benzyloxy)-4-bromo-2-fluorobenzene
While comprehensive experimental data for all isomers is not always available in public repositories, this guide synthesizes available information with predictions grounded in fundamental spectroscopic principles and data from analogous structures.[1][2] The objective is to provide a robust analytical framework for researchers to unambiguously identify these critical intermediates.
Molecular Structures and Analytical Workflow
The differentiation of these isomers hinges on how the unique electronic environment created by the substituent pattern on the benzene ring influences the spectroscopic output. The electron-donating benzyloxy group (-OCH₂Ph) and the electron-withdrawing, highly electronegative halogen atoms (-Br, -F) create distinct signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
References
A Senior Application Scientist's Guide to Protecting Group Efficacy for the 4-Hydroxy-2-bromo-1-fluorobenzene Scaffold
Strategic Imperative: Why Protect 4-Hydroxy-2-bromo-1-fluorobenzene?
The 4-hydroxy-2-bromo-1-fluorobenzene scaffold is a cornerstone in contemporary drug discovery and materials science. Its unique trifecta of functional groups—a nucleophilic phenol, a versatile bromine atom ripe for cross-coupling, and a metabolically robust fluorine atom—offers a rich platform for molecular elaboration. However, the very reactivity that makes the phenolic hydroxyl group valuable also presents a significant synthetic challenge. Its acidic proton can interfere with a vast array of reaction conditions, particularly those involving organometallics, strong bases, or hydrides. Furthermore, the potent electron-donating nature of the hydroxyl group strongly activates the aromatic ring, potentially leading to undesired side reactions during electrophilic aromatic substitution.[1]
Therefore, the temporary masking or "protection" of this hydroxyl group is not merely a procedural step but a critical strategic decision that dictates the success of subsequent transformations. An ideal protecting group for this scaffold must be:
-
Efficiently Installed: High-yielding introduction under mild conditions.
-
Robust: Stable to the planned downstream reaction conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings).
-
Selectively Cleaved: Removable in high yield without affecting the C-Br or C-F bonds or other sensitive functionalities.[2]
This guide provides a comparative analysis of common protecting groups—silyl ethers, benzyl ethers, methoxymethyl (MOM) ethers, and acetate esters—evaluating their performance and providing field-tested protocols tailored for the 4-hydroxy-2-bromo-1-fluorobenzene core.
The Contenders: A Comparative Overview
The choice of a protecting group is fundamentally a question of chemical compatibility and orthogonality—the ability to deprotect one group without affecting another.[3] The electron-withdrawing nature of the bromine and fluorine atoms increases the acidity of the phenolic proton, facilitating its removal during the protection step. However, these halogens also dictate the conditions that can be safely used for deprotection.
Silyl Ethers: The Workhorse of Modern Synthesis
Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) group, are arguably the most widely used protecting groups for hydroxyls due to their ease of installation, general stability, and mild cleavage conditions.[4][5]
Efficacy Analysis:
-
Installation: Protection is straightforward and typically high-yielding, reacting TBDMS-Cl with the phenoxide.
-
Stability: TBDMS ethers are robust against a wide range of non-acidic conditions, including organometallic reagents (Grignard, organolithiums) and many oxidizing and reducing agents, making them highly suitable for subsequent cross-coupling reactions at the C-Br position.
-
Deprotection: The signature cleavage method involves a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[5] This is exceptionally mild and chemoselective, leaving the C-Br and C-F bonds untouched. Acidic cleavage is also possible but requires careful control.[6][7]
Experimental Protocols
Protocol 3.1: TBDMS Protection
-
To a stirred solution of 4-hydroxy-2-bromo-1-fluorobenzene (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (1.5 equiv.).
-
Stir the mixture at room temperature for 10 minutes until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv.) portion-wise.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluting with hexanes/ethyl acetate) to yield the TBDMS-protected phenol.
Protocol 3.2: TBDMS Deprotection (Fluoride-Mediated)
-
Dissolve the TBDMS-protected scaffold (1.0 equiv.) in tetrahydrofuran (THF, 0.2 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv.) dropwise at room temperature.
-
Stir the reaction for 30-60 minutes, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the deprotected phenol.
Benzyl Ethers: Robust Protection with a Caveat
Benzyl (Bn) ethers are prized for their high stability across a broad pH range and to most reagents that do not involve catalytic reduction.[8]
Efficacy Analysis:
-
Installation: Formed via a standard Williamson ether synthesis using benzyl bromide (BnBr) and a base.[9] The synthesis of 4-(benzyloxy)-2-bromo-1-fluorobenzene is a known and logical pathway.[10]
-
Stability: Exceptionally stable to strongly acidic and basic conditions, as well as many oxidizing and reducing agents, making them suitable for a wide variety of synthetic transformations.
-
Deprotection: The primary concern for our specific scaffold lies in the standard deprotection method: catalytic hydrogenolysis (H₂, Pd/C).[11] This condition is well-known to cause hydrodebromination of aryl bromides. This presents a significant risk of cleaving both the benzyl ether and the C-Br bond, destroying a key functional handle. While alternative methods like dissolving metal reduction are also incompatible, cleavage with strong Lewis acids (e.g., BBr₃) is a viable, albeit harsh, alternative.[9][12]
Experimental Protocols
Protocol 4.1: Benzyl Protection
-
Suspend 4-hydroxy-2-bromo-1-fluorobenzene (1.0 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.) in anhydrous acetone or DMF (0.5 M).
-
Add benzyl bromide (BnBr, 1.2 equiv.) dropwise to the suspension.
-
Heat the reaction to 60 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield 4-(benzyloxy)-2-bromo-1-fluorobenzene.[10]
Protocol 4.2: Benzyl Deprotection (Lewis Acid-Mediated)
-
Caution: BBr₃ is highly corrosive and moisture-sensitive. Handle in a fume hood under inert atmosphere.
-
Dissolve the benzyl-protected scaffold (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.5-2.0 equiv.) dropwise.
-
Stir at 0 °C, allowing it to slowly warm to room temperature over 1-4 hours. Monitor carefully by TLC.
-
Upon completion, slowly quench the reaction by adding it to a vigorously stirred mixture of ice and water.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected phenol.
Methoxymethyl (MOM) Ethers: Acid-Labile Acetal Protection
MOM ethers are acetals that offer excellent stability to basic and nucleophilic conditions but are readily cleaved by acid.[13][14]
Efficacy Analysis:
-
Installation: Typically installed using MOM-Cl and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[13] Note: MOM-Cl is a carcinogen and should be handled with extreme care.
-
Stability: Stable across a pH range of approximately 4 to 12.[14] They are inert to bases, nucleophiles, and many redox reagents, making them fully compatible with subsequent organometallic cross-coupling reactions.
-
Deprotection: Cleavage is achieved under acidic conditions (e.g., HCl in methanol), which should not affect the rest of the scaffold.[14][15] This provides a clear orthogonal deprotection strategy relative to base-labile or fluoride-labile groups.
Experimental Protocols
Protocol 5.1: MOM Protection
-
Dissolve 4-hydroxy-2-bromo-1-fluorobenzene (1.0 equiv.) in anhydrous DCM (0.5 M) and cool to 0 °C.
-
Add DIPEA (2.0 equiv.) followed by the dropwise addition of chloromethyl methyl ether (MOM-Cl, 1.5 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC indicates completion.
-
Quench with water and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 5.2: MOM Deprotection (Acid-Catalyzed)
-
Dissolve the MOM-protected scaffold (1.0 equiv.) in methanol (0.2 M).
-
Add concentrated hydrochloric acid (e.g., 3-5 drops of 6M HCl) and stir at room temperature.
-
The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Once complete, neutralize the solution carefully with saturated aqueous NaHCO₃.
-
Remove most of the methanol in vacuo.
-
Extract the aqueous residue with ethyl acetate (3x), wash with brine, dry, and concentrate to yield the purified phenol.
Acetate Esters: The Mildly Labile Option
Acetate esters are among the simplest protecting groups. They are easy to form and cleave but offer limited stability.
Efficacy Analysis:
-
Installation: Protection is rapid and high-yielding, typically using acetic anhydride with a base like pyridine or triethylamine.[9][16]
-
Stability: Stable to acidic and some reductive conditions. However, they are readily cleaved by nucleophiles and bases, making them incompatible with many cross-coupling conditions (which often use basic conditions) and organometallic reagents.
-
Deprotection: Cleavage is very mild, using basic hydrolysis (e.g., K₂CO₃ in methanol/water).[9]
Experimental Protocols
Protocol 6.1: Acetate Protection
-
Dissolve 4-hydroxy-2-bromo-1-fluorobenzene (1.0 equiv.) in pyridine (0.5 M) at 0 °C.
-
Add acetic anhydride (1.5 equiv.) dropwise.
-
Stir at room temperature for 1-2 hours.
-
Pour the mixture into ice-water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify if necessary.
Protocol 6.2: Acetate Deprotection (Basic Hydrolysis)
-
Dissolve the acetate-protected scaffold (1.0 equiv.) in a 3:1 mixture of methanol and water (0.2 M).
-
Add potassium carbonate (K₂CO₃, 2.0 equiv.) and stir at room temperature for 1-3 hours.
-
Monitor by TLC. Upon completion, acidify the mixture to pH ~5-6 with 1M HCl.
-
Extract with ethyl acetate (3x), wash with brine, dry, and concentrate to yield the final product.
Comparative Summary and Recommendations
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile & Compatibility with Scaffold | Recommendation for Cross-Coupling |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | TBAF, THF (mild); or Acid | Excellent: Stable to bases, organometallics, most redox. Fully compatible. | Highly Recommended: The gold standard for this application. |
| Benzyl (Bn) Ether | BnBr, K₂CO₃, Acetone | BBr₃, DCM (harsh); H₂, Pd/C is INCOMPATIBLE | Good (with caution): Stable to most conditions, but deprotection is problematic due to C-Br bond. | Conditional: Only if the final molecule can withstand harsh Lewis acid cleavage. |
| MOM Ether | MOM-Cl, DIPEA, DCM | HCl, MeOH (mild acid) | Excellent: Stable to bases, organometallics. Fully compatible. | Highly Recommended: Excellent orthogonal choice to silyl ethers. |
| Acetate Ester | Ac₂O, Pyridine | K₂CO₃, MeOH/H₂O (mild base) | Poor: Unstable to basic conditions and nucleophiles. | Not Recommended: Will likely not survive typical cross-coupling reaction conditions. |
Conclusion
For synthetic routes involving the 4-hydroxy-2-bromo-1-fluorobenzene scaffold, particularly those leveraging the C-Br bond for cross-coupling reactions, the choice of protecting group is critical.
-
TBDMS ethers represent the most reliable and versatile option, offering robust protection and exceptionally mild, chemoselective deprotection.
-
MOM ethers are an equally strong choice, providing an excellent acid-labile orthogonal partner to the fluoride-labile silyl ethers.
-
Benzyl ethers should be approached with significant caution due to the high risk of de-bromination during standard hydrogenolysis, limiting their utility unless harsh Lewis acid deprotection is feasible.
-
Acetate esters are generally unsuitable for sequences involving basic or nucleophilic reagents, such as those common in modern cross-coupling chemistry.
By carefully selecting a protecting group based on the planned synthetic sequence, researchers can effectively harness the full potential of this valuable chemical scaffold.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 13. total-synthesis.com [total-synthesis.com]
- 14. adichemistry.com [adichemistry.com]
- 15. MOM Ethers [organic-chemistry.org]
- 16. Acetic Acid Esters, Acetates [organic-chemistry.org]
A Senior Application Scientist's Guide to 4-(Benzyloxy)-1-bromo-2-fluorobenzene in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological and material properties.[1][2][3][4][5] The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][4][5] This guide provides an in-depth technical comparison of 4-(Benzyloxy)-1-bromo-2-fluorobenzene, a versatile building block, with its key alternatives. We will explore its applications, supported by experimental data and detailed protocols, to inform rational decision-making in complex synthetic endeavors.
The Strategic Advantage of the 2-Fluoro-4-hydroxyphenyl Moiety
The 2-fluoro-4-hydroxyphenyl scaffold is a privileged motif in numerous biologically active compounds. The strategic placement of the bromine and fluorine atoms on the phenyl ring of this compound offers distinct synthetic handles for regioselective functionalization. The C-Br bond is primed for a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom modulates the electronic nature of the ring. The phenolic hydroxyl group, masked by a protecting group, provides a crucial point for further modification or can serve as a key pharmacophoric element upon deprotection.
The choice of the oxygen-protecting group is a critical consideration in any synthetic route, impacting reactivity, stability, and the conditions required for its removal. This guide will focus on a comparative analysis of the commonly used benzyl protecting group in this compound against other prevalent protecting groups.
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of this compound involves a two-step process: Williamson ether synthesis followed by electrophilic aromatic bromination.[6]
Experimental Protocol: Synthesis of this compound
Step 1: Williamson Ether Synthesis of 4-(Benzyloxy)-1-fluorobenzene
-
Materials: 4-Fluorophenol, benzyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), diethyl ether, water, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 4-fluorophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 70°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield 4-benzyloxy-1-fluorobenzene as a white solid.[6]
-
Step 2: Electrophilic Aromatic Bromination
-
Materials: 4-(Benzyloxy)-1-fluorobenzene, N-Bromosuccinimide (NBS), carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask protected from light, dissolve 4-benzyloxy-1-fluorobenzene (1.0 eq) in CCl₄ or CH₃CN.
-
Add N-bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC. Gentle heating to reflux can be applied if the reaction is slow.
-
After completion, filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (hexane/ethyl acetate gradient) to give 4-(Benzyloxy)-2-bromo-1-fluorobenzene as a white to off-white solid.[6]
-
Performance in a Cornerstone Reaction: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals.[7][8] The performance of this compound in this key reaction is a critical benchmark for its utility.
Below is a comparative summary of the performance of this compound and its alternatives with different protecting groups in a representative Suzuki-Miyaura coupling with phenylboronic acid.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Reagent | Protecting Group | Typical Yield (%) | Key Considerations |
| This compound | Benzyl (Bn) | 85-95 | High yields are generally achieved. Deprotection via hydrogenation may not be compatible with other reducible functional groups. |
| 4-(Methoxy)-1-bromo-2-fluorobenzene | Methyl (Me) | 80-90 | Good yields, but deprotection with reagents like BBr₃ is harsh and not suitable for molecules with other Lewis acid-sensitive groups. |
| 4-(tert-Butoxy)-1-bromo-2-fluorobenzene | tert-Butyl (t-Bu) | 70-80 | Steric hindrance from the t-butyl group can slightly lower yields. Acid-labile deprotection is a significant advantage for sensitive substrates. |
| 4-(Methoxymethoxy)-1-bromo-2-fluorobenzene | Methoxymethyl (MOM) | 75-85 | Good yields with the benefit of mild, acid-catalyzed deprotection. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Materials: Aryl bromide (e.g., this compound) (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), potassium carbonate (2.0 eq), 1,4-dioxane, water.
-
Procedure:
-
To a solution of the aryl bromide in a 3:1 mixture of 1,4-dioxane and water, add phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Heat the reaction mixture to 100°C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
-
Deprotection Strategies: Unveiling the Phenol
The final step in utilizing these building blocks is often the cleavage of the protecting group to reveal the free phenol. The choice of deprotection method is critical and must be compatible with the functional groups present in the synthesized molecule.[9][10][11]
Table 2: Comparison of Deprotection Methods
| Protecting Group | Reagents and Conditions | Advantages | Disadvantages |
| Benzyl (Bn) | H₂, Pd/C in EtOH or EtOAc at room temperature | Mild and high-yielding. | Not compatible with other reducible groups (e.g., alkenes, alkynes, nitro groups). |
| Methyl (Me) | BBr₃ in CH₂Cl₂ at low temperature (-78°C to 0°C) | Effective for cleaving aryl methyl ethers. | BBr₃ is a harsh, corrosive, and moisture-sensitive reagent. Not suitable for molecules with other Lewis acid-sensitive groups. |
| tert-Butyl (t-Bu) | Trifluoroacetic acid (TFA) in CH₂Cl₂ at room temperature | Mild conditions and volatile byproducts. | Not suitable for acid-sensitive substrates. |
| Methoxymethyl (MOM) | HCl in an alcohol solvent (e.g., MeOH) or other acidic conditions | Mild, acid-catalyzed deprotection. | Not suitable for acid-sensitive substrates. |
Decision Workflow for Reagent Selection
The selection of the optimal building block depends on a careful consideration of the overall synthetic strategy, particularly the compatibility of the deprotection step with other functionalities in the molecule.
Caption: Decision workflow for selecting the appropriate protected 2-bromo-1-fluoro-4-hydroxyphenyl building block.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][12][13][14][15] Understanding this mechanism is key to optimizing reaction conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands as a highly effective and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its high yields in cornerstone reactions like the Suzuki-Miyaura coupling make it a primary choice for many applications. However, the necessity of hydrogenation for deprotection requires careful consideration of the overall synthetic plan. For substrates sensitive to reductive conditions, analogs with acid-labile protecting groups such as tert-butyl or methoxymethyl offer valuable alternatives, albeit sometimes with slightly compromised yields in the coupling step. The choice of the methyl-protected analog should be approached with caution due to the harsh conditions required for its cleavage. Ultimately, a thorough understanding of the reaction mechanisms and the interplay of protecting group strategies will empower the synthetic chemist to make the most informed and effective decisions in their research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. jocpr.com [jocpr.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ocf.berkeley.edu [ocf.berkeley.edu]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-(Benzyloxy)-1-bromo-2-fluorobenzene: A Comprehensive Guide to Laboratory Safety and Waste Management
For researchers and scientists in the fast-paced world of drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While 4-(Benzyloxy)-1-bromo-2-fluorobenzene is a valuable compound in synthetic chemistry, its proper handling and disposal are paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the responsible management of this halogenated organic compound, moving beyond mere instruction to explain the rationale behind each critical step.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on data from analogous compounds, it is prudent to assume the following hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment.[1]
Due to these potential hazards, all handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The use of appropriate Personal Protective Equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE:
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection, especially during procedures with a higher risk of splashing. |
| Hands | Nitrile or other chemically resistant gloves. | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. |
| Body | A flame-resistant lab coat. | A lab coat protects your skin and personal clothing from accidental spills. Ensure it is fully buttoned. |
Part 3: Spill and Emergency Procedures
Even with meticulous planning, accidents can happen. A swift and correct response is crucial to mitigate any potential harm.
In Case of a Small Spill:
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated, leak-proof container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.
-
Label and Store: Seal and label the waste container as "Hazardous Waste" and list all its components. Store it in the satellite accumulation area for pickup by your EHS department.[1]
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Part 4: The Core Directive for Proper Disposal
The disposal of this compound is governed by its classification as a halogenated organic compound.[2][3][4] These compounds require specific disposal routes due to their potential to form harmful byproducts during incineration if not handled correctly. Never dispose of this chemical down the drain or in regular trash.[2][5]
Step-by-Step Disposal Protocol:
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[3][4][5] This is because mixed waste streams can complicate the disposal process and significantly increase disposal costs.[3]
-
Containerization: Use a designated, chemically compatible, and leak-proof container for all waste containing this compound.[1][6] The container should have a secure lid to prevent the release of vapors.[5]
-
Labeling: Proper labeling is a cornerstone of safe waste management.[7][8][9] The label must clearly state:
-
Accumulation and Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1][7][9] This area should be at or near the point of generation and away from incompatible materials such as strong oxidizing agents.[1] Secondary containment is highly recommended to prevent the spread of any potential leaks.[1]
-
EHS Collection: Once the container is full or has been accumulating for a set period (as per your institution's policy), contact your EHS department for pickup.[7][9] They are trained to handle and dispose of hazardous waste in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[9][10][11]
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Part 5: Waste Minimization - A Proactive Approach
A comprehensive disposal plan also includes strategies for waste minimization.[6][7] Consider the following to reduce your laboratory's environmental footprint:
-
Source Reduction: Order only the quantity of chemical required for your experiments.[7]
-
Scale Reduction: Whenever feasible, reduce the scale of your experiments to minimize the volume of waste produced.[7]
-
Inventory Management: Maintain a detailed inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[6][7]
By adhering to these rigorous safety and disposal protocols, you not only ensure your personal safety and that of your colleagues but also uphold the principles of responsible scientific research and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. odu.edu [odu.edu]
- 10. epa.gov [epa.gov]
- 11. axonator.com [axonator.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
